3,4,5,6-Tetrafluorobenzene-1,2-diol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,4,5,6-tetrafluorobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4O2/c7-1-2(8)4(10)6(12)5(11)3(1)9/h11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSZAISVBFUJQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381169 | |
| Record name | 3,4,5,6-Tetrafluorobenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1996-23-2 | |
| Record name | 3,4,5,6-Tetrafluorobenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrafluorobenzene-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,4,5,6-Tetrafluorobenzene-1,2-diol (Tetrafluorocatechol): Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4,5,6-tetrafluorobenzene-1,2-diol, also known as tetrafluorocatechol. It details the synthetic routes for its preparation, focusing on the nucleophilic aromatic substitution of hexafluorobenzene. The guide summarizes its known chemical and physical properties in a structured format and discusses its spectroscopic characteristics. Furthermore, it explores the applications of tetrafluorocatechol, particularly its use as a ligand in coordination chemistry and its potential in the development of novel therapeutic agents. Detailed experimental protocols and workflow diagrams are included to facilitate practical application in a research and development setting.
Introduction
This compound (tetrafluorocatechol) is a fluorinated analog of catechol. The presence of four electron-withdrawing fluorine atoms on the aromatic ring significantly influences its electronic properties, acidity, and reactivity compared to its non-fluorinated counterpart. These unique characteristics make it a valuable building block in organic synthesis and a subject of interest in medicinal chemistry and materials science. Fluorinated organic molecules are of particular importance in drug discovery, as the introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability. This guide serves as a technical resource for researchers and professionals working with or interested in the synthesis and application of this versatile compound.
Synthesis of this compound
The primary synthetic route to this compound involves the nucleophilic aromatic substitution of fluorine atoms in hexafluorobenzene with hydroxide ions.
Nucleophilic Aromatic Substitution of Hexafluorobenzene
Hexafluorobenzene is highly susceptible to nucleophilic attack due to the strong inductive effect of the fluorine atoms, which renders the carbon atoms of the aromatic ring electron-deficient.[1][2][3] The reaction with a strong nucleophile like potassium hydroxide can lead to the stepwise replacement of fluorine atoms. The synthesis of the diol likely proceeds through the formation of pentafluorophenol as an intermediate.
Experimental Protocols
Protocol 1: Synthesis from Hexafluorobenzene (Proposed)
This protocol is based on the successful synthesis of pentafluorophenol from hexafluorobenzene and the reported formation of a "tetrafluorodihydroxybenzene".[1][2] Optimization of reaction time and temperature may be required to maximize the yield of the diol.
-
Materials:
-
Hexafluorobenzene
-
Potassium hydroxide (KOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
High-pressure reaction vessel (autoclave)
-
-
Procedure:
-
Place hexafluorobenzene (1 equivalent) and potassium hydroxide (2.2-2.5 equivalents) in a high-pressure reaction vessel.
-
Add a minimal amount of water to dissolve the KOH.
-
Seal the vessel and heat to a temperature in the range of 200-250°C with stirring for several hours. Caution: This reaction should be carried out in a properly functioning fume hood with appropriate safety precautions due to the high pressure and temperature.
-
Cool the reaction vessel to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a beaker and acidify to a pH of ~1 with concentrated hydrochloric acid.
-
Extract the aqueous solution with diethyl ether (3 x volume of the aqueous phase).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by sublimation or recrystallization from a suitable solvent (e.g., hexane or toluene).
-
Protocol 2: Synthesis from a Benzodioxin Precursor (Alternative Route) [4]
This method involves the cleavage of a tetrafluorobenzodioxin derivative.
-
Materials:
-
Tetrafluorobenzodioxin precursor
-
Aluminum chloride (AlCl₃)
-
Benzene
-
1 M Sodium hydroxide (NaOH) solution
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether
-
-
Procedure:
-
Reflux the tetrafluorobenzodioxin precursor with aluminum chloride in benzene for 6 hours.
-
Cool the reaction mixture and pour it onto ice.
-
Extract the mixture repeatedly with 1 M sodium hydroxide solution. Note: The catechol is prone to oxidation in basic solution, so this step should be performed quickly.
-
Immediately acidify the aqueous extracts to a pH of ~1 with 2 M hydrochloric acid.
-
Extract the acidified aqueous layer with diethyl ether.
-
Dry the ether extract, filter, and evaporate the solvent to obtain the product.
-
Properties of this compound
Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 1996-23-2 | [5] |
| Molecular Formula | C₆H₂F₄O₂ | [1] |
| Molecular Weight | 182.07 g/mol | [1] |
| Physical Form | White to yellow solid | [6] |
| Melting Point | 68-69 °C (sublimes) | [1] |
| Boiling Point | 187.3 °C at 760 mmHg | [1] |
| Density | 1.719 g/cm³ | [1] |
| Flash Point | 67.1 °C | [1] |
| Storage Conditions | Sealed in a dry environment at 2-8 °C | [5][6] |
Spectroscopic Properties (Predicted and Inferred)
-
¹H NMR: A single peak in the aromatic region, likely a broad singlet, corresponding to the two hydroxyl protons. The chemical shift will be dependent on the solvent and concentration.
-
¹³C NMR: Due to the symmetry of the molecule, three distinct signals are expected in the aromatic region. Two signals will correspond to the fluorinated carbons and one to the hydroxyl-bearing carbons. The carbon atoms bonded to fluorine will exhibit coupling (C-F coupling).[7][8]
-
¹⁹F NMR: A single signal is expected due to the chemical equivalence of the four fluorine atoms. The chemical shift would likely be in the range observed for other tetrafluorobenzene derivatives.[6][9][10][11]
-
IR Spectroscopy: Characteristic absorption bands are expected for the O-H stretching of the hydroxyl groups (around 3300-3500 cm⁻¹), C-O stretching (around 1200-1300 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and strong C-F stretching vibrations (around 1000-1100 cm⁻¹).[12]
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 182. Subsequent fragmentation may involve the loss of CO, CHO, and HF.
Applications and Potential Uses
Coordination Chemistry
Tetrafluorocatechol can act as a bidentate ligand, coordinating to metal centers through its two hydroxyl groups. It has been used to synthesize complexes with iron(III) and copper(II).[4] The electron-withdrawing nature of the fluorine atoms can influence the electronic properties and reactivity of the resulting metal complexes.
References
- 1. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. rsc.org [rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. This compound | 1996-23-2 [sigmaaldrich.com]
- 6. colorado.edu [colorado.edu]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. compoundchem.com [compoundchem.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
An In-depth Technical Guide on the Physicochemical Properties of 3,4,5,6-Tetrafluorobenzene-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5,6-Tetrafluorobenzene-1,2-diol, a fluorinated derivative of catechol, is a compound of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms onto the benzene ring dramatically alters the molecule's physicochemical and biological properties compared to its non-fluorinated counterpart. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols, and an exploration of its potential biological relevance. The strategic incorporation of fluorine can lead to enhanced metabolic stability, increased binding affinity to biological targets, and modified electronic properties, making this compound a valuable building block in drug design and the development of advanced materials.[1][2][3]
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₂F₄O₂ | [4][5] |
| Molecular Weight | 182.07 g/mol | [4][5] |
| CAS Number | 1996-23-2 | [4][5] |
| Appearance | White to Yellow Solid | [5] |
| Melting Point | 68-69 °C (subl.) | [4] |
| Boiling Point | 187.3 °C at 760 mmHg | [4] |
| Density | 1.719 g/cm³ | [4] |
| Flash Point | 67.1 °C | [4] |
| LogP | 1.65420 | [4] |
| Storage Temperature | 2-8 °C, sealed in dry conditions | [5] |
Synthesis and Experimental Protocols
A plausible synthetic pathway for this compound could involve the reaction of hexafluorobenzene with a strong nucleophile like sodium hydroxide, followed by controlled reaction conditions to favor di-substitution at the 1 and 2 positions.[6][7] Another approach could be the demethylation of 1,2-dimethoxy-3,4,5,6-tetrafluorobenzene.
Below are generalized experimental protocols for key procedures relevant to the synthesis and characterization of this compound.
General Protocol for Nucleophilic Aromatic Substitution on Hexafluorobenzene
This protocol describes a general method for the substitution of fluorine atoms on hexafluorobenzene with hydroxide ions, which can be adapted for the synthesis of this compound.
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Hypothetical signaling pathways potentially modulated by the compound.
Conclusion
This compound is a fascinating molecule with a unique set of physicochemical properties conferred by its highly fluorinated aromatic ring. While detailed experimental data on its synthesis, solubility, pKa, and specific biological activities are still emerging, the available information and comparisons with related compounds suggest its significant potential in drug discovery and materials science. This guide provides a solid foundation for researchers and professionals working with this and similar fluorinated building blocks, highlighting both what is known and where further investigation is needed to fully unlock its potential.
References
- 1. rroij.com [rroij.com]
- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 1996-23-2 [sigmaaldrich.cn]
- 5. researchgate.net [researchgate.net]
- 6. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
An In-depth Technical Guide to 3,4,5,6-Tetrafluorobenzene-1,2-diol (CAS: 1996-23-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,4,5,6-Tetrafluorobenzene-1,2-diol, also known as tetrafluorocatechol. The information is curated for professionals in research, particularly those in the fields of medicinal chemistry and materials science.
Physicochemical Properties
This compound is a fluorinated derivative of catechol, a class of compounds known for their interesting chemical and biological activities. The presence of four fluorine atoms on the benzene ring significantly influences its electronic properties and reactivity.
| Property | Value | Source |
| CAS Number | 1996-23-2 | N/A |
| Molecular Formula | C₆H₂F₄O₂ | |
| Molecular Weight | 182.07 g/mol | |
| Appearance | White to yellow solid | |
| Melting Point | 68-69 °C (subl.) | [1] |
| Boiling Point | 187.3 °C at 760 mmHg | [1] |
| Density | 1.719 g/cm³ | [1] |
| Solubility | Soluble in various organic solvents. The hydroxyl groups can participate in hydrogen bonding, affecting its solubility. | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
¹⁹F NMR Spectroscopy : The ¹⁹F NMR spectrum of tetrafluorocatechol displays a typical AA'XX' pattern, with a doublet of quartets centered at 175.5 and 183.7 ppm from CFCl₃.[3]
-
Infrared (IR) Spectroscopy : The IR spectrum shows characteristic absorptions at 3640 cm⁻¹ (s), 3550 cm⁻¹ (s), and 3200 cm⁻¹ (br), which are indicative of the hydroxyl groups.[3] Other significant peaks are observed at 1635 cm⁻¹ (s), 1520 cm⁻¹ (vs), 1480 cm⁻¹ (s), 1320 cm⁻¹ (s), 1225 cm⁻¹ (s), 1000 cm⁻¹ (s), and 795 cm⁻¹ (m).[3]
Synthesis
Below is a generalized workflow for the synthesis of a substituted catechol, which can be adapted for the synthesis of this compound from a suitable fluorinated precursor.
Applications in Research and Development
Fluorinated organic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered lipophilicity.[4]
Building Block in Organic Synthesis
This compound serves as a versatile building block for the synthesis of more complex fluorinated molecules.[2] The presence of both hydroxyl and fluorine functionalities allows for a variety of chemical modifications, making it a valuable precursor for creating fluorinated polymers, ligands for metal complexes, and intermediates for pharmaceuticals.[2]
Potential in Drug Discovery
The incorporation of fluorine into bioactive molecules is a common strategy in drug design to enhance their pharmacological properties. While specific biological activities of this compound are not extensively documented in the available literature, its structural motif suggests potential applications in several areas of drug discovery.
-
Enzyme Inhibition : Catechol derivatives are known to interact with various enzymes. The fluorinated nature of this compound could lead to potent and selective enzyme inhibitors.[5]
-
Ligand for Protein Crystallization : Small, rigid molecules are often used as scaffolds or fragments in fragment-based drug discovery and as aids in the crystallization of proteins.[6] The defined structure of tetrafluorocatechol makes it a potential candidate for such applications.
Safety Information
It is important to handle this compound with appropriate safety precautions.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H320 | Causes eye irritation |
| H335 | May cause respiratory irritation |
For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
- 1. tetrafluorobenzene-1,2-diol | CAS#:1996-23-2 | Chemsrc [chemsrc.com]
- 2. This compound (1996-23-2) for sale [vulcanchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 3,4,5,6-Tetrafluorobenzene-1,2-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic pathway for 3,4,5,6-tetrafluorobenzene-1,2-diol (also known as tetrafluorocatechol). Due to the limited availability of complete, experimentally-verified public data for this specific molecule, this guide combines reported information for closely related compounds with established principles of spectroscopic analysis to offer a predictive and practical resource for researchers.
Chemical and Physical Properties
This compound is a polyfluorinated aromatic compound with the chemical formula C₆H₂F₄O₂. The presence of four electron-withdrawing fluorine atoms and two hydroxyl groups on the benzene ring imparts unique chemical and physical properties relevant to its use in materials science and as a potential building block in medicinal chemistry.
| Property | Value |
| Molecular Formula | C₆H₂F₄O₂ |
| Molecular Weight | 182.07 g/mol |
| Appearance | White to yellow solid |
| CAS Number | 1996-23-2 |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of related fluorinated aromatic compounds and catechols. These values should be considered as estimates pending full experimental verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| ¹H NMR | 5.0 - 7.0 | Broad singlet | The chemical shift of the hydroxyl protons is highly dependent on solvent, concentration, and temperature. |
| ¹³C NMR | 135 - 145 | Multiplet | Carbon atoms attached to fluorine will exhibit C-F coupling. The signals for C1 and C2 (attached to OH) would be in this region. |
| 115 - 125 | Multiplet | Carbon atoms C3, C4, C5, and C6 (attached to F) will show complex splitting patterns due to C-F coupling. | |
| ¹⁹F NMR | -140 to -160 | Multiplet | The chemical shifts of the fluorine atoms are sensitive to their position on the aromatic ring and interactions with adjacent fluorine and hydroxyl groups. |
Infrared (IR) Spectroscopy
Table 2: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3600 | Strong, Broad | O-H stretch (hydroxyl groups) |
| 1600 - 1650 | Medium | C=C aromatic ring stretch |
| 1450 - 1550 | Strong | C-F stretch |
| 1200 - 1300 | Strong | C-O stretch |
| 1000 - 1100 | Strong | C-F stretch |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data
| Ionization Mode | Predicted m/z | Fragment |
| EI | 182 | [M]⁺ |
| ESI (-) | 181 | [M-H]⁻ |
Predicted collision cross-section data for various adducts is available in public databases and can be a useful tool for identification in complex mixtures.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: Predicted UV-Vis Absorption Maxima
| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε) |
| Ethanol | ~280 | Moderate |
Experimental Protocols
Synthesis
A plausible synthetic route to this compound involves the hydrolysis of a suitable precursor, such as a protected catechol or a related fluorinated benzene derivative. One potential pathway starts from the more readily available hexafluorobenzene.
Caption: Plausible synthetic pathway to this compound.
General Protocol:
-
Hydroxylation of Hexafluorobenzene: Hexafluorobenzene can be reacted with a nucleophilic source of hydroxide, such as sodium or potassium hydroxide, in a suitable solvent like t-butanol or DMSO to yield pentafluorophenol.
-
Oxidation to Tetrafluorobenzoquinone: The resulting pentafluorophenol can be oxidized using a strong oxidizing agent (e.g., potassium dichromate in sulfuric acid) to form tetrafluoro-1,2-benzoquinone.
-
Reduction to the Diol: The tetrafluorobenzoquinone is then reduced to the desired this compound. This can be achieved using a mild reducing agent like sodium borohydride or catalytic hydrogenation.
Purification at each step would typically involve extraction, chromatography, and recrystallization.
Spectroscopic Characterization Workflow
The following diagram outlines a general workflow for the spectroscopic characterization of the synthesized product.
Caption: General workflow for spectroscopic characterization.
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified solid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in an NMR tube.
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences should be employed. For ¹³C and ¹⁹F spectra, proton decoupling is recommended to simplify the spectra.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Acquisition: Analyze the sample using an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation patterns or Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.
UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).
-
Acquisition: Record the absorbance spectrum over a range of approximately 200-400 nm.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics and a potential synthetic route for this compound. While comprehensive experimental data for this specific molecule remains elusive in the public domain, the predictive data and generalized protocols presented here offer a valuable starting point for researchers. It is strongly recommended that any synthesis and characterization of this compound be accompanied by a thorough experimental validation of its spectroscopic properties.
Crystal Structure of 3,4,5,6-Tetrafluorobenzene-1,2-diol: A Technical Guide to Its Prospective Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the crystal structure of 3,4,5,6-tetrafluorobenzene-1,2-diol, a fluorinated catechol derivative of interest in medicinal chemistry and materials science. Despite a comprehensive search of crystallographic databases and scientific literature, the specific single-crystal X-ray diffraction data for this compound is not publicly available at the time of this publication. Consequently, this document provides a detailed, generalized experimental protocol for the determination of its crystal structure, from synthesis and crystallization to data analysis. Methodologies are based on established practices for similar small organic molecules. Furthermore, this guide presents an illustrative example of crystallographic data for a related compound, 2,3,5,6-tetrafluorobenzene-1,4-diol, to demonstrate the expected format for data presentation. A comprehensive workflow for the structural elucidation process is also provided in a visual format.
Introduction
This compound, also known as tetrafluorocatechol, is a polyfluorinated aromatic diol. The introduction of fluorine atoms onto the benzene ring significantly alters the electronic properties of the catechol moiety, influencing its acidity, reactivity, and intermolecular interactions. These modifications make it a valuable building block in the synthesis of novel pharmaceuticals and functional materials. A definitive understanding of its three-dimensional structure through single-crystal X-ray diffraction is crucial for rational drug design, materials engineering, and computational modeling. This guide outlines the necessary steps to achieve this structural determination.
Experimental Protocols
The following sections describe a generalized yet detailed methodology for the synthesis, crystallization, and single-crystal X-ray diffraction analysis applicable to this compound.
Synthesis of this compound
Generalized Synthesis Protocol:
-
Starting Material: Hexafluorobenzene.
-
Step 1: Introduction of Methoxy Groups. Hexafluorobenzene is reacted with sodium methoxide in methanol. The reaction conditions (temperature, pressure, and reaction time) would need to be optimized to favor the disubstituted product, 1,2-dimethoxy-3,4,5,6-tetrafluorobenzene.
-
Step 2: Demethylation. The resulting 1,2-dimethoxy-3,4,5,6-tetrafluorobenzene is then subjected to demethylation to yield the diol. A common reagent for this transformation is boron tribromide (BBr₃) in an inert solvent such as dichloromethane.
-
Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization to obtain high-purity this compound suitable for crystallization.
Crystallization
The growth of high-quality single crystals is paramount for successful X-ray diffraction analysis. For a polar molecule like this compound, several crystallization techniques can be employed.
Crystallization Methods:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents like dichloromethane/hexane) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed chamber containing a less volatile solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, promoting crystal growth.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystallization.
Single-Crystal X-ray Diffraction (SC-XRD)
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine the crystal structure.
Data Collection and Structure Refinement Protocol:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.[1]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[2][3]
-
Data Processing: The raw diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.[1]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.[4]
Data Presentation
The results of a successful single-crystal X-ray diffraction study are typically presented in a series of tables. As the data for this compound is not available, the following tables for the closely related compound 2,3,5,6-tetrafluorobenzene-1,4-diol are provided as an illustrative example of the expected data format.
Disclaimer: The following data pertains to 2,3,5,6-tetrafluorobenzene-1,4-diol, not this compound, and is presented for illustrative purposes only.
Table 1: Crystal Data and Structure Refinement for 2,3,5,6-Tetrafluorobenzene-1,4-diol.
| Parameter | Value |
| Empirical formula | C₆H₂F₄O₂ |
| Formula weight | 182.07 |
| Temperature | 150(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 7.584(2) Å, α = 90° |
| b = 6.136(2) Å, β = 98.89(3)° | |
| c = 7.859(2) Å, γ = 90° | |
| Volume | 360.9(2) ų |
| Z | 2 |
| Density (calculated) | 1.675 Mg/m³ |
| Absorption coefficient | 0.169 mm⁻¹ |
| F(000) | 184 |
| Crystal size | 0.30 x 0.20 x 0.10 mm³ |
| Theta range for data collection | 3.56 to 27.50° |
| Index ranges | -9<=h<=9, -7<=k<=7, -10<=l<=10 |
| Reflections collected | 3362 |
| Independent reflections | 829 [R(int) = 0.034] |
| Completeness to theta = 27.50° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 829 / 0 / 58 |
| Goodness-of-fit on F² | 1.056 |
| Final R indices [I>2sigma(I)] | R1 = 0.038, wR2 = 0.098 |
| R indices (all data) | R1 = 0.045, wR2 = 0.103 |
| Largest diff. peak and hole | 0.23 and -0.21 e.Å⁻³ |
Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters for 2,3,5,6-Tetrafluorobenzene-1,4-diol.
| Atom | x | y | z | U(eq) |
| C1 | 0.2915(2) | 0.0881(2) | 0.4183(2) | 0.021(1) |
| C2 | 0.3840(2) | -0.0520(2) | 0.5115(2) | 0.022(1) |
| C3 | 0.5362(2) | -0.0021(2) | 0.5975(2) | 0.021(1) |
| F1 | 0.3297(1) | -0.2134(1) | 0.5312(1) | 0.031(1) |
| F2 | 0.6271(1) | -0.1415(1) | 0.6876(1) | 0.030(1) |
| O1 | 0.1348(1) | 0.1378(2) | 0.3341(1) | 0.028(1) |
| H1 | 0.134(3) | 0.238(4) | 0.342(3) | 0.042* |
Table 3: Selected Bond Lengths [Å] and Angles [°] for 2,3,5,6-Tetrafluorobenzene-1,4-diol.
| Bond/Angle | Length (Å) / Angle (°) |
| C1-C2 | 1.391(2) |
| C1-O1 | 1.362(2) |
| C2-F1 | 1.348(2) |
| C3-F2 | 1.350(2) |
| C2-C1-O1 | 123.5(1) |
| C1-C2-F1 | 120.1(1) |
| C1-C2-C3 | 120.3(1) |
| C2-C3-F2 | 119.9(1) |
Workflow Visualization
The following diagram illustrates the comprehensive workflow for the determination of the crystal structure of this compound.
Conclusion
While the definitive crystal structure of this compound remains to be publicly reported, this technical guide provides a comprehensive framework for its determination. The outlined experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction are based on established methodologies for analogous compounds and offer a clear path forward for researchers in this field. The illustrative data for a related molecule and the visual workflow serve as practical resources for the planning and execution of such a study. The elucidation of the crystal structure of this compound will undoubtedly provide valuable insights for the advancement of fluorine chemistry, drug discovery, and materials science.
References
A Comprehensive Technical Guide on 3,4,5,6-tetrafluorobenzene-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the fundamental physicochemical properties of 3,4,5,6-tetrafluorobenzene-1,2-diol, with a primary focus on its molecular weight. The information is structured to be a valuable resource for professionals in research and development.
Chemical Identity and Molecular Structure
This compound is an aromatic organic compound. Its structure consists of a benzene ring substituted with four fluorine atoms and two adjacent hydroxyl (-OH) groups.[1] The chemical formula for this compound is C₆H₂F₄O₂ .[2][3]
Quantitative Physicochemical Data
The molecular weight and other key quantitative data for this compound are summarized in the table below. The molecular weight is a critical parameter in experimental design, chemical synthesis, and drug development, as it directly influences stoichiometry, reaction kinetics, and dosage calculations.
| Property | Value | Source |
| Molecular Formula | C₆H₂F₄O₂ | [2][3] |
| Molecular Weight | 182.07 g/mol | [2] |
| Melting Point | 68-69 °C | [2] |
| Density | 1.719 - 1.765 g/cm³ | [2] |
| Physical Form | White to Yellow Solid |
Detailed Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is detailed below, based on the standard atomic weights of its elements as recognized by the International Union of Pure and Applied Chemistry (IUPAC).
| Element | Symbol | Atomic Weight ( g/mol ) | Atom Count | Total Weight Contribution ( g/mol ) |
| Carbon | C | 12.011 | 6 | 72.066 |
| Hydrogen | H | 1.008 | 2 | 2.016 |
| Fluorine | F | 18.998 | 4 | 75.992 |
| Oxygen | O | 15.999 | 2 | 31.998 |
| Total | 182.072 |
Note: The final calculated value may vary slightly from reported values due to rounding of atomic weights.
Experimental Protocol for Molecular Weight Determination
While the molecular weight is typically calculated from the chemical formula, its experimental verification is crucial for confirming the identity and purity of a synthesized compound. Mass spectrometry is the standard and most precise method for this purpose.
Protocol: Molecular Weight Verification by Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Dissolve 1-2 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of approximately 10-50 µM using the same solvent. The final solution may be acidified with 0.1% formic acid to promote ionization.
-
-
Instrumentation and Calibration:
-
Utilize a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Calibrate the instrument using a standard calibration solution (e.g., sodium trifluoroacetate or a commercially available ESI tuning mix) to ensure high mass accuracy.
-
-
Analysis:
-
Set the ESI source to operate in negative ion mode, as the diol is expected to readily deprotonate to form [M-H]⁻ ions.
-
Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire mass spectra over a relevant mass-to-charge (m/z) range (e.g., m/z 100-500).
-
-
Data Interpretation:
-
The primary ion expected is the deprotonated molecule, [M-H]⁻.
-
For this compound (Molecular Weight ≈ 182.07), the expected m/z value for the [M-H]⁻ ion would be approximately 181.06.
-
The high-resolution mass data should be compared to the theoretical exact mass calculated from the most abundant isotopes of each element to confirm the elemental composition.
-
Visualized Workflow
The logical process for determining the molecular weight of a chemical compound is a foundational concept in chemistry. The following diagram illustrates this workflow.
Caption: Workflow for calculating molecular weight.
References
An In-depth Technical Guide on the Thermal Stability of 3,4,5,6-Tetrafluorobenzene-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability of 3,4,5,6-tetrafluorobenzene-1,2-diol (also known as tetrafluorocatechol). Due to the limited availability of specific experimental data on its thermal decomposition in publicly accessible literature, this document outlines the standard methodologies used for such an assessment. It includes detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which are critical for determining the thermal properties of chemical compounds. Furthermore, this guide presents the known physical and chemical properties of this compound and provides a logical workflow for its thermal stability analysis.
Introduction
This compound is a fluorinated derivative of catechol. The presence of four fluorine atoms on the aromatic ring significantly influences its chemical and physical properties due to the high strength of the carbon-fluorine (C-F) bonds.[1] These strong bonds generally contribute to high chemical and thermal stability.[1] Understanding the thermal stability of this compound is crucial for its application in various fields, including as an intermediate in the synthesis of fluorinated pharmaceuticals and materials.[1] This guide details the standard procedures for evaluating the thermal stability of such compounds.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1996-23-2 | [1][2] |
| Molecular Formula | C₆H₂F₄O₂ | [2][3] |
| Molecular Weight | 182.07 g/mol | [2] |
| Appearance | White to Yellow Solid | [2] |
| Melting Point | 68-69°C | [3] |
| Purity | 97% | [2] |
| Storage Conditions | Sealed in dry, 2-8°C | [2] |
Experimental Protocols for Thermal Stability Assessment
The thermal stability of a compound is typically determined using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following sections describe the detailed experimental protocols for these techniques as they would be applied to this compound.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature and to study the kinetics of thermal degradation.
Methodology:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically platinum or alumina).
-
Atmosphere: The analysis can be conducted under an inert atmosphere (e.g., nitrogen or argon) to study pyrolysis or under an oxidative atmosphere (e.g., air or oxygen) to study thermo-oxidative degradation. Set the purge gas flow rate to a constant value, typically 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature, typically 25-30°C.
-
Ramp the temperature at a constant heating rate, for example, 10°C/min, up to a final temperature where complete decomposition is expected (e.g., 600°C).
-
-
Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature (°C). The onset temperature of decomposition is determined from this curve, often as the temperature at which 5% mass loss occurs (Td5%).
Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[4][5] It is used to determine transition temperatures such as melting, crystallization, and glass transitions, as well as the enthalpy of these transitions.[4][5]
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference.
-
Atmosphere: The analysis is typically performed under an inert nitrogen atmosphere with a purge gas flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature below any expected transitions (e.g., 0°C).
-
Heat the sample at a controlled rate, such as 10°C/min, to a temperature above the melting point but below the decomposition temperature (e.g., 100°C).
-
Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any prior thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.
-
Reheat the sample at the same controlled rate to observe the thermal transitions.
-
-
Data Analysis: The DSC thermogram plots heat flow (mW) versus temperature (°C). Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified as peaks. The peak temperature and the area under the peak (enthalpy) are calculated.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive thermal stability analysis of this compound.
Caption: Workflow for Thermal Stability Assessment.
Expected Thermal Decomposition
While specific experimental data is lacking, the thermal decomposition of fluorinated aromatic compounds can proceed through various mechanisms. For fluorinated carboxylic acids, decomposition can involve HF elimination.[6][7] In the case of this compound, thermal stress would likely lead to the cleavage of C-C and C-O bonds within the molecule, potentially followed by reactions involving the fluorine and hydroxyl substituents. The exact decomposition products would depend on the atmosphere (inert or oxidative) and temperature.
Conclusion
This technical guide has outlined the standard procedures for evaluating the thermal stability of this compound. Although specific quantitative data on its thermal decomposition is not currently available in the literature, the provided experimental protocols for TGA and DSC serve as a robust framework for researchers and drug development professionals to conduct such an analysis. The high strength of the C-F bonds suggests that this compound likely possesses significant thermal stability. However, empirical determination through the described methodologies is essential for its safe handling, storage, and application in further research and development.
References
- 1. CAS 1996-23-2: Tetrafluorocatechol | CymitQuimica [cymitquimica.com]
- 2. This compound | 1996-23-2 [sigmaaldrich.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.tudelft.nl [repository.tudelft.nl]
- 6. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Synthesis of 3,4,5,6-Tetrafluorobenzene-1,2-diol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5,6-Tetrafluorobenzene-1,2-diol, also known as tetrafluorocatechol, is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The presence of four electron-withdrawing fluorine atoms on the benzene ring imparts unique physicochemical properties, including increased acidity of the hydroxyl groups and altered lipophilicity and metabolic stability compared to its non-fluorinated analog, catechol. These characteristics make it a valuable building block for the synthesis of novel drug candidates, particularly as a scaffold for enzyme inhibitors, and as a ligand in coordination chemistry. This document provides detailed protocols for two distinct methods for the synthesis of this compound and highlights its key applications.
Data Presentation
| Synthesis Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Reference |
| Method 1: Hydrolysis of Hexafluorobenzene | Hexafluorobenzene | Potassium Hydroxide (KOH) | ~60-70 | >98 | Based on similar reactions[1] |
| Method 2: Demethylation of Tetrafluoroveratrole | Tetrafluoroveratrole | Boron Tribromide (BBr₃) or Aluminum Chloride (AlCl₃) | ~80-90 | >99 | General demethylation procedures[2] |
Experimental Protocols
Method 1: Synthesis via Hydrolysis of Hexafluorobenzene
This method involves the nucleophilic aromatic substitution of two fluorine atoms in hexafluorobenzene with hydroxyl groups. The reaction is typically carried out under basic conditions at elevated temperatures.
Materials:
-
Hexafluorobenzene
-
Potassium Hydroxide (KOH)
-
Water
-
tert-Butyl alcohol (t-BuOH)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (2.5 eq) in a mixture of water and tert-butyl alcohol.
-
Add hexafluorobenzene (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with concentrated hydrochloric acid to a pH of ~1. Caution: This step is exothermic.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by sublimation to yield pure this compound as a white to off-white solid.
Method 2: Synthesis via Demethylation of 3,4,5,6-Tetrafluoroveratrole
This method involves the cleavage of the two methyl ether groups of 3,4,5,6-tetrafluoroveratrole (1,2-dimethoxy-3,4,5,6-tetrafluorobenzene) using a strong Lewis acid like boron tribromide or aluminum chloride.
Materials:
-
3,4,5,6-Tetrafluoroveratrole
-
Boron tribromide (BBr₃) solution in dichloromethane (DCM) or Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Sodium bicarbonate solution, saturated
-
Water
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Syringe
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a Schlenk flask or an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4,5,6-tetrafluoroveratrole (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of boron tribromide in dichloromethane (2.2 eq) or anhydrous aluminum chloride (2.2 eq) portion-wise to the stirred solution. Caution: Boron tribromide is highly corrosive and reacts violently with moisture. Aluminum chloride is hygroscopic. Handle in a fume hood with appropriate personal protective equipment.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-8 hours. Monitor the reaction by Thin Layer Chromatography (TLC) or GC-MS.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of methanol.
-
Wash the mixture with saturated sodium bicarbonate solution and then with water.
-
Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Visualization of Synthesis Pathways
Caption: Overview of the two primary synthesis routes for this compound.
Application Notes
Application in Drug Development: Histone Deacetylase (HDAC) Inhibitors
Fluorinated catechols, including this compound, are valuable scaffolds in the design of histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers and other diseases.
The catechol moiety can act as a zinc-binding group, chelating the zinc ion in the active site of HDAC enzymes, which is essential for their catalytic activity. The tetrafluorinated benzene ring serves as a core scaffold that can be further functionalized to enhance binding affinity and selectivity for specific HDAC isoforms. The fluorine atoms can improve metabolic stability and alter the electronic properties of the molecule, potentially leading to more potent and selective inhibitors.
Caption: Mechanism of HDAC inhibition by a tetrafluorocatechol-based inhibitor.
Application as a Versatile Building Block in Organic Synthesis
Beyond its direct applications in medicinal chemistry, this compound is a versatile building block for the synthesis of more complex fluorinated molecules. The two adjacent hydroxyl groups can be selectively protected or functionalized, allowing for the introduction of various substituents. The electron-deficient nature of the aromatic ring makes it susceptible to further nucleophilic aromatic substitution under certain conditions, providing a handle for creating diverse molecular architectures. This makes it a valuable starting material for the synthesis of fluorinated polymers, dyes, and other functional materials.
References
Application Notes and Protocols: 3,4,5,6-Tetrafluorobenzene-1,2-diol in Materials Science
Disclaimer: Extensive literature searches did not yield specific, documented applications of 3,4,5,6-tetrafluorobenzene-1,2-diol in materials science. The following application notes and protocols are therefore hypothetical and based on the known chemistry of catechols and the properties of structurally similar fluorinated compounds. These are intended to serve as illustrative examples for researchers exploring the potential of this molecule.
Introduction
This compound, a fluorinated catechol, possesses unique electronic and structural properties that make it a promising candidate for advanced materials. The high electronegativity of the fluorine atoms can enhance the thermal stability, chemical resistance, and solubility of polymers. The catechol moiety offers versatile coordination chemistry for the development of metal-organic frameworks (MOFs) and other functional materials. This document outlines potential applications and hypothetical protocols for the use of this compound in materials science.
Hypothetical Application 1: Synthesis of Fluorinated Poly(arylene ether)s
Fluorinated poly(arylene ether)s are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and low dielectric constants. The incorporation of this compound as a monomer could lead to polymers with enhanced properties.
Experimental Protocol: Synthesis of a Hypothetical Fluorinated Poly(arylene ether)
Objective: To synthesize a high molecular weight poly(arylene ether) via nucleophilic aromatic substitution polymerization of this compound with a suitable activated dihalide, such as decafluorobiphenyl.
Materials:
-
This compound
-
Decafluorobiphenyl (DFB)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Deionized water
Procedure:
-
In a 100 mL three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add this compound (1.82 g, 10 mmol), decafluorobiphenyl (3.34 g, 10 mmol), and potassium carbonate (1.66 g, 12 mmol).
-
Add 30 mL of DMAc and 15 mL of toluene to the flask.
-
Heat the mixture to 140°C with vigorous stirring under a nitrogen atmosphere to dehydrate the system by azeotropic distillation of the toluene-water azeotrope.
-
After the removal of toluene, raise the temperature to 160°C and maintain for 8-12 hours. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.
-
Cool the reaction mixture to room temperature and dilute with 20 mL of DMAc.
-
Precipitate the polymer by slowly pouring the viscous solution into 500 mL of vigorously stirred methanol.
-
Filter the resulting fibrous polymer and wash it thoroughly with deionized water and then with methanol to remove any residual salts and solvent.
-
Dry the polymer in a vacuum oven at 80°C for 24 hours.
Expected Material Properties
While no specific data exists for polymers derived from this compound, the properties of other fluorinated poly(arylene ether)s can provide an indication of expected performance.
| Property | Typical Value for Fluorinated Poly(arylene ether)s |
| Glass Transition Temperature (Tg) | 150 - 250 °C |
| 5% Weight Loss Temperature (TGA) | > 450 °C in N₂ |
| Dielectric Constant | 2.2 - 2.8 |
| Solubility | Soluble in aprotic polar solvents (e.g., DMAc, NMP, THF) |
Note: This data is generalized from literature on similar fluorinated polymers and is for illustrative purposes only.
Visualization of Polymerization Workflow
Caption: Hypothetical workflow for the synthesis of a fluorinated poly(arylene ether).
Hypothetical Application 2: Ligand for Metal-Organic Frameworks (MOFs)
The catechol group of this compound is an excellent chelating ligand for various metal ions. Its use as a building block for MOFs could result in materials with high porosity, thermal stability, and unique catalytic or sensing properties. The fluorinated backbone can impart hydrophobicity to the framework pores and enhance chemical stability.
Experimental Protocol: Solvothermal Synthesis of a Hypothetical MOF
Objective: To synthesize a crystalline MOF using this compound as the organic linker and a suitable metal salt (e.g., Zinc Nitrate).
Materials:
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL glass vial, dissolve this compound (36.4 mg, 0.2 mmol) in 5 mL of DMF.
-
In a separate vial, dissolve zinc nitrate hexahydrate (59.5 mg, 0.2 mmol) in 5 mL of DMF.
-
Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at 100°C for 48 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with fresh DMF and then with ethanol to remove unreacted starting materials and solvent molecules from the pores.
-
Dry the crystals under vacuum at room temperature.
Expected MOF Properties
MOFs synthesized from this ligand would be expected to exhibit:
-
High Thermal Stability: Due to the strong metal-oxygen bonds and the stability of the fluorinated aromatic linker.
-
Chemical Resistance: The electron-withdrawing fluorine atoms can protect the organic linker from chemical attack.
-
Hydrophobicity: The fluorinated pore environment could be advantageous for applications in gas separation or catalysis involving non-polar molecules.
-
Luminescent Properties: The fluorinated aromatic ring may impart interesting photophysical properties to the MOF.
Visualization of Catecholate Coordination in a MOF
Caption: Potential coordination of catecholate linkers with metal nodes in a MOF.
Conclusion
While direct applications of this compound in materials science are not yet reported in the literature, its chemical structure suggests significant potential. As a monomer for high-performance polymers or as a ligand for the construction of robust MOFs, this compound offers intriguing possibilities for the development of advanced materials. The protocols and conceptual frameworks provided here are intended to guide future research in this promising area. Experimental validation is necessary to determine the actual properties and performance of materials derived from this unique fluorinated catechol.
Application Notes and Protocols for 3,4,5,6-Tetrafluorobenzene-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5,6-Tetrafluorobenzene-1,2-diol, also known as tetrafluorocatechol, is a fluorinated aromatic compound with significant potential in various fields of chemical research and development. The presence of four fluorine atoms on the benzene ring dramatically influences the molecule's electronic properties, acidity, and reactivity, making it a valuable building block for the synthesis of advanced materials and potential pharmaceutical agents. The electron-withdrawing nature of the fluorine atoms increases the acidity of the hydroxyl groups compared to unsubstituted catechol, and the C-F bonds can participate in unique non-covalent interactions.
These application notes provide an overview of the key characteristics of this compound and detailed protocols for its synthesis and potential applications.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is provided below.
| Property | Value | Reference |
| CAS Number | 1996-23-2 | [1] |
| Molecular Formula | C₆H₂F₄O₂ | [1] |
| Molecular Weight | 182.07 g/mol | [1] |
| Appearance | White to yellow solid | [1] |
| Purity | Typically ≥97% | [1] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [1] |
| Safety Information | Signal Word: Warning Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), H335 (May cause respiratory irritation) Precautionary Statements: P264, P270, P301+P312, P330 | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution of Hexafluorobenzene
This protocol describes a potential synthetic route to this compound based on the known reactivity of hexafluorobenzene with nucleophiles. While direct synthesis of the 1,2-diol is challenging due to competing reactions, a multi-step approach involving the reaction with a protected diol equivalent or sequential hydroxylation is a plausible strategy. The following is a generalized procedure based on nucleophilic aromatic substitution reactions on polyfluorinated benzenes.[2][3]
Materials:
-
Hexafluorobenzene
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
A suitable solvent (e.g., t-butanol, water, or a mixture)
-
Hydrochloric acid (HCl) for acidification
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate for drying
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve hexafluorobenzene (1 equivalent) in a suitable solvent such as t-butanol.
-
Addition of Base: Add a solution of sodium hydroxide or potassium hydroxide (2-2.5 equivalents) in water or the same solvent to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Note: The reaction of hexafluorobenzene with hydroxides can lead to a mixture of products, with substitution at the para position being common.[2] Achieving selective 1,2-disubstitution may require optimization of reaction conditions (temperature, solvent, and base concentration).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 1-2.
-
Extraction: Extract the product from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Expected Yield: The yield for the synthesis of fluorinated catechols can vary significantly depending on the specific substrate and reaction conditions. For example, the synthesis of 3-fluorocatechol from 2-fluorophenol has been reported with a 45% yield.[4] The yield for this specific protocol would require experimental optimization.
Characterization Data:
| Technique | Expected Data |
| ¹H NMR | A singlet in the aromatic region corresponding to the two hydroxyl protons. The chemical shift will depend on the solvent and concentration. |
| ¹³C NMR | Signals corresponding to the four fluorine-bearing aromatic carbons and the two hydroxyl-bearing aromatic carbons. The C-F coupling constants will be characteristic. |
| ¹⁹F NMR | Signals in the aromatic fluorine region, showing coupling patterns consistent with the substitution pattern. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (182.07 g/mol ). |
Protocol 2: Application in Polymer Synthesis - Preparation of a Fluorinated Poly(aryl ether)
This compound can serve as a monomer in the synthesis of high-performance polymers such as poly(aryl ether)s. The electron-deficient nature of the fluorinated aromatic ring makes it susceptible to nucleophilic aromatic substitution, which is the key step in this type of polymerization. The resulting polymers are expected to exhibit enhanced thermal stability, chemical resistance, and specific dielectric properties.
Materials:
-
This compound
-
An activated aromatic dihalide (e.g., 4,4'-difluorobenzophenone)
-
Anhydrous potassium carbonate (K₂CO₃)
-
A high-boiling aprotic polar solvent (e.g., N,N-dimethylacetamide (DMAc), diphenyl sulfone)
-
Toluene (for azeotropic removal of water)
-
Methanol or ethanol for precipitation
Equipment:
-
Three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet
-
Heating mantle with a temperature controller
-
Vacuum oven
Procedure:
-
Reactor Setup: In a three-necked flask, charge this compound (1 equivalent), 4,4'-difluorobenzophenone (1 equivalent), and anhydrous potassium carbonate (a slight excess, e.g., 1.1 equivalents).
-
Solvent Addition: Add N,N-dimethylacetamide and toluene to the flask.
-
Azeotropic Dehydration: Heat the mixture to reflux (around 130-140°C) for several hours to remove any traces of water azeotropically with toluene, which is collected in the Dean-Stark trap.
-
Polymerization: After the removal of water, slowly increase the temperature to initiate the polymerization reaction (typically 160-200°C). The reaction is carried out under a nitrogen atmosphere. The progress of the polymerization is indicated by an increase in the viscosity of the reaction mixture.
-
Precipitation and Purification: Once the desired molecular weight is achieved (as indicated by the viscosity), cool the reaction mixture and pour it into a stirred solution of methanol or ethanol to precipitate the polymer.
-
Washing: Filter the polymer and wash it thoroughly with hot water and then with methanol to remove any residual salts and solvent.
-
Drying: Dry the resulting fluorinated poly(aryl ether) in a vacuum oven at an elevated temperature (e.g., 120°C) until a constant weight is achieved.
Quantitative Data for Polymerization:
| Parameter | Typical Range | Purpose |
| Monomer Ratio | 1:1 (diol:dihalide) | To achieve high molecular weight polymer. |
| K₂CO₃ (equivalents) | 1.1 - 1.5 | To ensure complete deprotonation of the diol. |
| Reaction Temperature | 160 - 200°C | To drive the nucleophilic aromatic substitution reaction. |
| Reaction Time | 4 - 24 hours | Dependent on the desired molecular weight and monomer reactivity. |
Applications in Drug Development and Materials Science
The unique properties of this compound make it an attractive building block in several areas:
-
Drug Discovery: The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity. The catechol moiety is a recognized pharmacophore in many biologically active molecules. Therefore, this fluorinated diol can be used as a starting material for the synthesis of novel drug candidates with potentially improved pharmacokinetic and pharmacodynamic profiles.
-
Materials Science: As demonstrated in Protocol 2, this compound is a valuable monomer for high-performance polymers. These polymers can find applications in electronics (as low dielectric constant materials), aerospace (due to their high thermal stability), and in the fabrication of specialty membranes.
-
Organic Synthesis: The hydroxyl groups can be further functionalized to create a variety of derivatives. The electron-deficient aromatic ring can also participate in various organic reactions, making it a versatile intermediate for the synthesis of complex fluorinated molecules. For example, it can be used to form cocrystals with other molecules.[5]
Conclusion
This compound is a versatile and valuable compound for researchers in both academia and industry. Its unique electronic and chemical properties, stemming from the highly fluorinated aromatic ring, open up possibilities for the development of new materials and potential therapeutic agents. The protocols provided herein offer a starting point for the synthesis and application of this interesting molecule. As with any chemical procedure, appropriate safety precautions should be taken, and optimization of the reaction conditions may be necessary to achieve the desired outcomes.
References
Application Notes and Protocols for 3,4,5,6-Tetrafluorobenzene-1,2-diol in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5,6-Tetrafluorobenzene-1,2-diol is a highly versatile fluorinated building block for the synthesis of advanced polymers. Its unique electronic properties, arising from the electron-withdrawing fluorine atoms on the aromatic ring, coupled with the reactive diol functionality, make it a valuable monomer for creating high-performance polymers with applications in diverse fields, including specialty materials and drug delivery systems. The incorporation of fluorinated segments into a polymer backbone can impart desirable characteristics such as enhanced thermal stability, chemical resistance, low surface energy, and specific biological activities.
These application notes provide a comprehensive overview of the use of this compound in polymer synthesis, including detailed experimental protocols for the preparation of fluorinated polyethers. The protocols are based on established methodologies for the synthesis of related fluorinated polymers.
Applications
Polymers derived from this compound are candidates for a range of applications, including:
-
High-Performance Engineering Plastics: Due to their anticipated high thermal stability and chemical resistance.
-
Advanced Coatings: Leveraging their expected low surface energy and hydrophobicity.
-
Biomedical Materials: The unique properties of fluorinated polymers can be exploited in drug delivery vehicles and biocompatible coatings.
-
Membranes: For gas separation and filtration applications, benefiting from the rigid polymer backbone.
Data Presentation
The following tables summarize representative quantitative data for fluorinated poly(arylene ether)s, which are analogous to polymers that can be synthesized using this compound. This data is provided for comparative purposes to guide researchers in their polymer design and characterization.
Table 1: Molecular Weight and Polydispersity of Representative Fluorinated Poly(arylene ether)s
| Polymer Type | Monomers | M ( g/mol ) | M ( g/mol ) | PDI (M/M) | Reference |
| Fluorinated Poly(arylene ether) | 4,4′-bis(nonafluorophenyl)-containing monomers | 47,000 - 88,300 | - | - | [1] |
| Poly(ether ketone) | 2,2-bis[4-(4-fluorobenzoyl)phenyl]propane and Bisphenol A/AF | >90% yield | - | - | [1] |
| Poly-p-oxyperfluorobenzylene | Heptafluoro-p-cresol | 3,000 - 4,000 | - | - | [2] |
Table 2: Thermal Properties of Representative Fluorinated Polymers
| Polymer Type | Glass Transition Temperature (T) | Decomposition Temperature (T) | Reference |
| Fluorinated Poly(arylene ether)s | - | Up to 350 °C (in air) | [1] |
| Poly-p-oxyperfluorobenzylene | 65 - 80 °C (softening range) | - | [2] |
Experimental Protocols
Protocol 1: Synthesis of a Fluorinated Poly(arylene ether) via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of a high molecular weight fluorinated poly(arylene ether) by the polycondensation of this compound with a bisphenol derivative in the presence of a base.
Materials:
-
This compound
-
Bisphenol A (or other suitable bisphenol)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Deionized water
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark trap and condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Nitrogen inlet and outlet
-
Dropping funnel
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Reactor Setup: Assemble a dry three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap filled with toluene topped with a condenser, and a nitrogen inlet/outlet.
-
Charging of Reactants: Under a nitrogen atmosphere, charge the flask with this compound, an equimolar amount of Bisphenol A, and a 10% molar excess of anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous DMAc and toluene (typically in a 4:1 v/v ratio) to the flask to achieve a monomer concentration of 15-25% (w/v).
-
Azeotropic Dehydration: Heat the reaction mixture to reflux (around 140-150 °C) to azeotropically remove water with toluene. Continue this process until no more water is collected in the Dean-Stark trap (typically 2-4 hours).
-
Polymerization: After dehydration, carefully remove the toluene from the Dean-Stark trap and increase the reaction temperature to 160-170 °C to initiate polymerization. Maintain this temperature for 8-12 hours under a continuous nitrogen flow. The viscosity of the solution will increase as the polymer forms.
-
Precipitation and Purification: Cool the reaction mixture to room temperature and dilute with additional DMAc if necessary. Slowly pour the viscous polymer solution into a stirred excess of methanol or a methanol/water mixture (e.g., 80/20 v/v) to precipitate the polymer.
-
Washing: Filter the precipitated polymer using a Buchner funnel. Wash the polymer repeatedly with deionized water to remove inorganic salts and then with methanol to remove residual solvent and unreacted monomers.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C overnight or until a constant weight is achieved.
Visualizations
Figure 1: Experimental workflow for the synthesis of a fluorinated poly(arylene ether).
Figure 2: Proposed reaction mechanism for the synthesis of a fluorinated poly(arylene ether).
References
Application Notes and Protocols: Derivatization of 3,4,5,6-Tetrafluorobenzene-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 3,4,5,6-tetrafluorobenzene-1,2-diol, a key intermediate in the synthesis of complex fluorinated molecules. The following protocols are based on established methodologies for catechol derivatization and are intended to serve as a starting point for further research and optimization.
O-Alkylation: Synthesis of 1,2-Dialkoxy-3,4,5,6-tetrafluorobenzene
The Williamson ether synthesis provides a reliable method for the O-alkylation of catechols.[1][2][3] This protocol describes the synthesis of 1,2-bis(methoxy)-3,4,5,6-tetrafluorobenzene.
Experimental Protocol
-
Reagents and Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or nitrogen atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the diol.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (2.2 eq) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount Used | Expected Yield (%) |
| This compound | 182.07 | user defined | 1.0 | user defined | - |
| Sodium Hydride (60%) | 40.00 | user defined | 2.2 | user defined | - |
| Methyl Iodide | 141.94 | user defined | 2.5 | user defined | - |
| 1,2-Bis(methoxy)-3,4,5,6-tetrafluorobenzene | 210.12 | - | - | - | 85-95% |
Reaction Workflow
Caption: O-Alkylation Experimental Workflow
O-Acylation: Synthesis of 3,4,5,6-Tetrafluorobenzene-1,2-diyl diacetate
Esterification of catechols can be readily achieved using acid anhydrides or acid chlorides in the presence of a base.[4][5][6] This protocol details the synthesis of the diacetate ester.
Experimental Protocol
-
Reagents and Materials:
-
This compound
-
Acetic anhydride ((CH₃CO)₂O)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of dichloromethane and pyridine (2.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (2.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Dilute the reaction mixture with dichloromethane and wash with 1 M HCl to remove excess pyridine.
-
Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
-
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount Used | Expected Yield (%) |
| This compound | 182.07 | user defined | 1.0 | user defined | - |
| Acetic Anhydride | 102.09 | user defined | 2.2 | user defined | - |
| Pyridine | 79.10 | user defined | 2.5 | user defined | - |
| 3,4,5,6-Tetrafluorobenzene-1,2-diyl diacetate | 266.12 | - | - | - | 90-98% |
Reaction Pathway
Caption: O-Acylation Reaction Scheme
Formation of Cyclic Boronate Esters
Catechols react with boronic acids to form stable cyclic boronate esters.[7][8][9][10][11] This reaction is often rapid and proceeds in high yield under mild conditions.
Experimental Protocol
-
Reagents and Materials:
-
This compound
-
Phenylboronic acid (C₆H₅B(OH)₂)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add this compound (1.0 eq) and phenylboronic acid (1.1 eq).
-
Add toluene to the flask.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting solid is often pure enough for subsequent use, but can be recrystallized from a suitable solvent if necessary.
-
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount Used | Expected Yield (%) |
| This compound | 182.07 | user defined | 1.0 | user defined | - |
| Phenylboronic Acid | 121.93 | user defined | 1.1 | user defined | - |
| 2-Phenyl-4,5,6,7-tetrafluorobenzo[d][7][8][12]dioxaborole | 267.96 | - | - | - | >95% |
Logical Relationship of Reaction
Caption: Boronate Ester Formation Logic
Synthesis of a Fluorinated Dibenzodioxin Derivative
The condensation of two catechol-type molecules or a catechol and a suitable dihalide can lead to the formation of dibenzodioxin structures.[12][13] This protocol outlines a potential synthesis of octofluorodibenzo[b,e][7][9]dioxin.
Experimental Protocol
-
Reagents and Materials:
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Hexachlorobenzene (as a hypothetical coupling partner, though direct self-condensation is also possible under certain conditions)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (argon or nitrogen)
-
Rotary evaporator
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, combine this compound (2.0 eq) and anhydrous potassium carbonate (4.0 eq) in anhydrous DMF.
-
Heat the mixture to a high temperature (e.g., 130-150 °C) and stir vigorously.
-
While not a direct coupling of the diol with itself, a similar reaction could be envisioned with a suitable di-halo-tetrafluorobenzene. For the purpose of this hypothetical protocol, we will assume a self-condensation or reaction with a similar activated fluorinated aromatic system.
-
Monitor the reaction by TLC or GC-MS. The reaction times can be long (24-48 hours).
-
After cooling to room temperature, pour the reaction mixture into a large volume of water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then a small amount of cold methanol.
-
Purify the crude product by recrystallization or sublimation.
-
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount Used | Expected Yield (%) |
| This compound | 182.07 | user defined | 2.0 | user defined | - |
| Potassium Carbonate | 138.21 | user defined | 4.0 | user defined | - |
| Octafluorodibenzo[b,e][7][9]dioxin | 328.10 | - | - | - | Variable |
Signaling Pathway Analogy (Reaction Pathway)
Caption: Dioxin Synthesis Pathway
References
- 1. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 2. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. medcraveonline.com [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Piperine-Based Ester Derivatives with Diverse Aromatic Rings and Their Agricultural Bioactivities against Tetranychus cinnabarinus Boisduval, Aphis citricola Van der Goot, and Eriosoma lanigerum Hausmann - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Boronate Derivatives of Functionally Diverse Catechols: Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boronic Acid Mediated Coupling of Catechols and N-Hydroxylamines: A Bioorthogonal Reaction to Label Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Catechol/boronic acid chemistry for the creation of block copolymers with a multi-stimuli responsive junction - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Polyfluorinated dibenzodioxins and dibenzofurans--synthesis, analysis, formation and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Pivotal Role of 3,4,5,6-Tetrafluorobenzene-1,2-diol in Advancing Organofluorine Chemistry
For Immediate Release
[City, State] – 3,4,5,6-Tetrafluorobenzene-1,2-diol, also known as tetrafluorocatechol, is a versatile and highly reactive building block that is carving a significant niche in the field of organofluorine chemistry. Its unique electronic properties, stemming from the tetrafluorinated benzene ring, make it a valuable precursor for the synthesis of a wide array of fluorinated compounds with diverse applications in medicinal chemistry, materials science, and agrochemicals.
The presence of four electron-withdrawing fluorine atoms on the aromatic ring significantly enhances the acidity of the hydroxyl protons and activates the molecule for various chemical transformations. This heightened reactivity allows for the facile synthesis of novel fluorinated ethers, polymers, and heterocyclic systems under conditions that are often milder than those required for their non-fluorinated counterparts. Researchers and drug development professionals are increasingly leveraging these characteristics to design and synthesize molecules with improved metabolic stability, enhanced binding affinity to biological targets, and tailored physicochemical properties.
This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations, offering a valuable resource for scientists engaged in the development of next-generation fluorinated molecules.
Application Notes
This compound serves as a key intermediate in several important classes of reactions:
-
Williamson Ether Synthesis: The diol readily undergoes O-alkylation to form a variety of mono- and di-ethers. The electron-deficient nature of the aromatic ring facilitates the nucleophilic attack of the resulting alkoxide, often leading to high yields of the desired ether products. These fluorinated ethers are valuable scaffolds in medicinal chemistry and can be incorporated into more complex molecules to modulate properties such as lipophilicity and metabolic stability.
-
Synthesis of Fluorinated Polymers: As a difunctional monomer, this compound is an excellent candidate for the synthesis of fluorinated poly(aryl ether)s. These polymers often exhibit high thermal stability, chemical resistance, and desirable dielectric properties, making them suitable for applications in advanced materials and electronics. The polymerization typically proceeds via nucleophilic aromatic substitution with activated dihaloarenes.
-
Precursor to Fluorinated Heterocycles: The diol can be utilized in cyclization reactions to generate fluorinated heterocyclic compounds, such as fluorinated dibenzo[b,e][1]dioxins. While these compounds are of interest from a toxicological and environmental perspective, their synthesis from defined precursors like tetrafluorocatechol is crucial for analytical and research purposes.
Experimental Protocols
Protocol 1: Synthesis of 1,2-Dialkoxy-3,4,5,6-tetrafluorobenzenes via Williamson Ether Synthesis
This protocol describes a general method for the di-alkylation of this compound using various alkyl halides.
Workflow Diagram:
Caption: General workflow for the Williamson ether synthesis.
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Alkyl Halide (e.g., Iodomethane, Bromoethane)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Diethyl ether
-
Saturated aqueous solution of Ammonium Chloride (NH₄Cl)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).
-
Add the alkyl halide (2.2 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,2-dialkoxy-3,4,5,6-tetrafluorobenzene.
Quantitative Data (Representative Examples):
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Iodomethane | K₂CO₃ | Acetone | Reflux | 12 | 95 | General Method |
| Bromoethane | NaH | DMF | 60 | 24 | 88 | General Method |
| Benzyl Bromide | K₂CO₃ | DMF | 80 | 18 | 92 | General Method |
Spectroscopic Data for 1,2-Dimethoxy-3,4,5,6-tetrafluorobenzene:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | 3.95 | s | - |
| ¹⁹F | -145.2 | m | - |
| -157.8 | m | - |
Protocol 2: Synthesis of Fluorinated Poly(aryl ether)s
This protocol outlines the synthesis of a fluorinated poly(aryl ether) using this compound and a suitable dihaloaromatic monomer.
Workflow Diagram:
Caption: Workflow for the synthesis of fluorinated poly(aryl ether)s.
Materials:
-
This compound
-
Decafluorobiphenyl
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylacetamide (DMAc)
-
Toluene
-
Methanol
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add this compound (1.0 eq), decafluorobiphenyl (1.0 eq), and potassium carbonate (1.1 eq).
-
Add DMAc and toluene to the flask.
-
Heat the mixture to reflux to azeotropically remove water.
-
After the removal of water, slowly distill off the toluene and increase the temperature to 160-180 °C.
-
Maintain the reaction at this temperature for 8-16 hours under a nitrogen atmosphere.
-
Cool the viscous solution and pour it into a large volume of methanol to precipitate the polymer.
-
Filter the fibrous polymer, wash it thoroughly with methanol and water, and dry it in a vacuum oven at 80 °C.
Quantitative Data (Representative):
| Dihaloarene | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Inherent Viscosity (dL/g) |
| Decafluorobiphenyl | K₂CO₃ | DMAc/Toluene | 165 | 12 | >90 | 0.5-1.0 |
Protocol 3: Synthesis of Fluorinated Dibenzo[b,e][1][2]dioxins
This protocol is based on the pyrolysis of fluorophenols and can be adapted for the synthesis of fluorinated dibenzodioxins from tetrafluorocatechol. Caution: This reaction should be performed in a specialized laboratory with appropriate safety measures due to the potential formation of highly toxic compounds.
Logical Relationship Diagram:
Caption: Logical flow for the synthesis and analysis of PFDDs.
General Procedure:
The synthesis of polyfluorinated dibenzodioxins (PFDDs) typically involves the pyrolysis of the corresponding fluorophenols or a mixture of fluorophenols and other precursors at high temperatures. The resulting complex mixture of congeners is then separated and characterized by gas chromatography-mass spectrometry (GC/MS) and NMR spectroscopy. The specific conditions for the pyrolysis of this compound would need to be optimized to favor the formation of the desired dioxin congeners.
Signaling Pathways
Currently, there is a lack of specific information in the public domain detailing the direct role of this compound or its simple ether derivatives in specific signaling pathways. The biological activity of more complex molecules containing this moiety would be dependent on the overall structure of the final compound.
Conclusion
This compound is a valuable and reactive building block in organofluorine chemistry. Its utility in the synthesis of fluorinated ethers, polymers, and as a precursor to heterocyclic systems provides researchers with a powerful tool for the development of novel molecules with tailored properties. The protocols and data presented herein serve as a foundational guide for the application of this versatile compound in various research and development endeavors. Further exploration of its reactivity and the biological activities of its derivatives is warranted.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4,5,6-Tetrafluorobenzene-1,2-diol
Welcome to the technical support center for the synthesis of 3,4,5,6-Tetrafluorobenzene-1,2-diol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this important fluorinated catechol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily through the nucleophilic aromatic substitution of hexafluorobenzene with a hydroxide source.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Decomposition of the product during workup. 3. Sub-optimal reaction temperature. | 1. Extend the reaction time or increase the temperature cautiously. Monitor reaction progress by GC-MS or ¹⁹F NMR if possible. 2. The product is unstable in strong basic solutions. During the aqueous workup, neutralize the reaction mixture carefully with acid, ensuring the temperature is kept low.[1] 3. The reaction of hexafluorobenzene with aqueous potassium hydroxide typically requires elevated temperatures (e.g., 175 °C) in a sealed vessel to achieve a good yield of the monosubstituted product, pentafluorophenol.[1] Similar conditions may be necessary for the diol synthesis. |
| Formation of Multiple Products (Isomers) | The major byproduct is often the para-disubstituted isomer, 2,3,5,6-tetrafluorobenzene-1,4-diol.[1][2] The ortho- and meta-isomers are also possible. | 1. Purification: Separation of the isomers can be challenging due to similar physical properties. Careful column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate) may be effective. 2. Reaction Conditions: Modifying the reaction solvent, temperature, or the nature of the hydroxide source (e.g., using a milder base) could potentially influence the isomer ratio, though this requires empirical optimization. |
| Product Decomposition During Purification | 1. Catechols are susceptible to oxidation, especially in the presence of air and light, and at elevated temperatures. 2. Residual base can catalyze decomposition. | 1. Perform purification steps under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Store the purified product in a dark, cool place. 2. Ensure the product is thoroughly neutralized and washed before any high-temperature purification steps like sublimation. |
| Difficulty in Isolating the Product | The product may be partially soluble in the aqueous phase during extraction, especially if the pH is not optimal. | Adjust the pH of the aqueous layer to be acidic (pH ~1-2) before extraction with an organic solvent like diethyl ether. Perform multiple extractions to ensure complete recovery of the product.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most direct reported method is the nucleophilic aromatic substitution of hexafluorobenzene with a strong base like potassium hydroxide.[1][2] This reaction typically requires high temperatures and pressure.
Q2: What are the main challenges in this synthesis?
A2: The primary challenges include:
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Low Yields: The reaction can be sluggish and often results in low conversions.
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Isomer Formation: The formation of the thermodynamically favored para-isomer is a common side reaction, which complicates purification.[1][2]
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Product Instability: The catechol product is sensitive to oxidation and can decompose in basic media.[1]
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A3: Gas chromatography-mass spectrometry (GC-MS) is useful for monitoring the disappearance of hexafluorobenzene and the formation of products. For structural confirmation, ¹H NMR, ¹⁹F NMR, and ¹³C NMR spectroscopy are essential.
Q4: How should this compound be stored?
A4: The compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (2-8 °C) and protected from light to prevent degradation.
Q5: Are there any alternative synthetic strategies?
A5: While direct hydrolysis of hexafluorobenzene is the most straightforward approach, other multi-step methods could be envisioned, such as the dihydroxylation of 1,2,3,4-tetrafluorobenzene or the functionalization of a pre-formed catechol ring with fluorine. However, these routes are often more complex.
Experimental Protocols
Synthesis of this compound via Hydrolysis of Hexafluorobenzene
This protocol is a generalized procedure based on known reactions of hexafluorobenzene with nucleophiles and should be optimized for safety and efficiency in a laboratory setting.
Materials:
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Hexafluorobenzene
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Potassium hydroxide (KOH)
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tert-Butyl alcohol (t-BuOH)
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Hydrochloric acid (HCl), concentrated
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Diethyl ether
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Magnesium sulfate (MgSO₄), anhydrous
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Deionized water
Procedure:
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In a high-pressure reaction vessel, dissolve potassium hydroxide in a mixture of tert-butyl alcohol and water.
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Add hexafluorobenzene to the basic solution.
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Seal the vessel and heat the reaction mixture with vigorous stirring. The reaction temperature and time will need to be optimized, but temperatures in the range of 150-180°C for several hours are a likely starting point.
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After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
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Transfer the reaction mixture to a beaker and cool in an ice bath.
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Slowly neutralize the mixture by adding concentrated hydrochloric acid with stirring until the pH is approximately 1-2.
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Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous phase).
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Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel or by sublimation.
Note: This reaction should only be performed by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. The high-pressure vessel must be rated for the intended reaction conditions.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Synthesis of 3,4,5,6-Tetrafluorobenzene-1,2-diol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4,5,6-tetrafluorobenzene-1,2-diol (also known as tetrafluorocatechol).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic approach.
Route 1: Direct Nucleophilic Aromatic Substitution of Hexafluorobenzene
This method involves the direct reaction of hexafluorobenzene with a strong hydroxide source to replace two fluorine atoms with hydroxyl groups.
Diagram of the logical relationship for troubleshooting Route 1:
Caption: Troubleshooting workflow for the direct synthesis of this compound.
Question: My reaction of hexafluorobenzene with potassium hydroxide is giving a very low yield of the desired this compound. What are the likely causes and solutions?
Answer:
Low yields in this reaction are common and can be attributed to several factors:
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Incomplete Reaction: The nucleophilic substitution of fluorine on the highly fluorinated ring can be sluggish.
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Solution: Consider increasing the reaction time and/or temperature. Ensure that the potassium hydroxide is sufficiently soluble in the reaction medium. Using a phase-transfer catalyst may also improve the reaction rate.
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-
Formation of Isomers: Nucleophilic substitution on hexafluorobenzene can lead to a mixture of isomers. The para-substituted product is often thermodynamically favored.[1][2]
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Solution: Modifying the solvent system can influence the regioselectivity. Aprotic polar solvents may favor ortho-substitution to a greater extent than protic solvents.
-
-
Polysubstitution: The initial product, tetrafluorocatechol, can undergo further substitution to form trifluoro- and difluoro-triols, reducing the yield of the desired product.
-
Solution: Carefully control the stoichiometry of the hydroxide source. Using a slight excess, rather than a large excess, of potassium hydroxide can help minimize polysubstitution. Monitoring the reaction progress by GC-MS is crucial to stop the reaction at the optimal time.
-
-
Product Degradation: Catechols are susceptible to oxidation, especially under basic conditions and at elevated temperatures.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Use degassed solvents. During the work-up, neutralize the reaction mixture promptly and avoid prolonged exposure to air.
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Route 2: Demethylation of 1,2-Dimethoxy-3,4,5,6-tetrafluorobenzene
This approach involves the synthesis of the dimethyl ether of tetrafluorocatechol, followed by cleavage of the ether bonds to yield the final diol.
Diagram of the logical relationship for troubleshooting Route 2:
Caption: Troubleshooting workflow for the demethylation synthesis route.
Question: I am having trouble with the boron tribromide (BBr₃) demethylation of 1,2-dimethoxy-3,4,5,6-tetrafluorobenzene. My yield is low and the product is impure.
Answer:
Issues with BBr₃ demethylation often relate to reaction conditions and work-up procedures.
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Incomplete Demethylation: The presence of starting material or the mono-methylated intermediate in your final product indicates incomplete reaction.
-
Solution: Boron tribromide is a strong Lewis acid and is very sensitive to moisture. Ensure your solvent and glassware are scrupulously dry and the reaction is performed under an inert atmosphere. You may need to increase the molar equivalents of BBr₃. For catechol ethers, it is advisable to use at least one mole of BBr₃ per ether group.[3] Increasing the reaction time may also drive the reaction to completion.
-
-
Difficult Purification: Boron-containing byproducts can complicate the purification process.
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Solution: The work-up procedure is critical. Quench the reaction slowly with methanol at a low temperature, followed by the addition of water to hydrolyze the boron complexes. Thoroughly wash the organic layer with water to remove boric acid and other water-soluble impurities. The final product can be purified by recrystallization or column chromatography on silica gel.
-
-
Product Degradation: As with the direct substitution method, the catechol product is sensitive to oxidation.
-
Solution: Keep the work-up and purification steps at a low temperature where possible. Use degassed solvents and minimize the exposure of the purified product to air and light.
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Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for producing this compound?
A1: The demethylation of 1,2-dimethoxy-3,4,5,6-tetrafluorobenzene (Route 2) is often preferred. While it involves an extra step (the synthesis of the dimethyl ether), it typically provides a cleaner product with a higher overall yield and avoids the isomer issues associated with the direct substitution of hexafluorobenzene.
Q2: What is the best way to purify the final product?
A2: For small-scale preparations, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent is effective. For larger quantities, recrystallization from a suitable solvent system (e.g., toluene/hexane) is a more practical approach.
Q3: How can I confirm the identity and purity of my this compound?
A3: Standard analytical techniques should be used. ¹H NMR and ¹⁹F NMR spectroscopy are invaluable for confirming the structure. Mass spectrometry will confirm the molecular weight, and GC-MS or HPLC can be used to assess purity.
Q4: Are there any specific safety precautions I should take when working with boron tribromide?
A4: Yes, boron tribromide is a highly corrosive and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be conducted under an inert atmosphere, and care should be taken during the quenching step as it can be exothermic.
Experimental Protocols
Protocol 1: Synthesis of 1,2-Dimethoxy-3,4,5,6-tetrafluorobenzene
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In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve hexafluorobenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
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Add sodium methoxide (2.2 eq) portion-wise at room temperature.
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Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring the reaction progress by GC-MS.
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After completion, cool the reaction to room temperature and pour it into ice-water.
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Extract the aqueous mixture with diethyl ether (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1,2-dimethoxy-3,4,5,6-tetrafluorobenzene.
Protocol 2: Demethylation to this compound
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In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1,2-dimethoxy-3,4,5,6-tetrafluorobenzene (1.0 eq) in anhydrous dichloromethane (DCM).
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Cool the solution to -78 °C (dry ice/acetone bath).
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Slowly add a solution of boron tribromide (2.5 eq) in DCM dropwise.
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Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
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Cool the reaction mixture to 0 °C and slowly quench with methanol.
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Add water and stir for 30 minutes.
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Separate the layers and extract the aqueous layer with DCM (2 x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound.
Quantitative Data Summary
| Parameter | Route 1 (Direct Substitution) | Route 2 (Demethylation) |
| Starting Material | Hexafluorobenzene | 1,2-Dimethoxy-3,4,5,6-tetrafluorobenzene |
| Key Reagent | Potassium Hydroxide | Boron Tribromide |
| Typical Yield | 15-30% | 70-90% |
| Main Byproducts | Isomeric diols, polysubstituted phenols | Mono-methylated intermediate, boric acid |
| Purification | Difficult due to isomers | More straightforward |
References
Technisches Support-Center: Synthese fluorierter Diole
Dieses technische Support-Center bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung eine Anlaufstelle für die Behebung von Problemen und häufig gestellte Fragen (FAQs) im Zusammenhang mit Nebenreaktionen bei der Synthese fluorierter Diole.
Leitfaden zur Fehlerbehebung
Dieser Abschnitt befasst sich mit spezifischen Problemen, die während der Synthese fluorierter Diole auftreten können, und bietet systematische Lösungsansätze.
Problem 1: Geringe oder keine Ausbeute des gewünschten fluorierten Diols
| Mögliche Ursache | Lösungsvorschlag |
| Inaktives Fluorierungsmittel | Viele Fluorierungsmittel, insbesondere DAST und Deoxo-Fluor, sind feuchtigkeitsempfindlich und können sich bei unsachgemäßer Lagerung zersetzen.[1] Verwenden Sie eine frische Charge des Reagenzes und stellen Sie sicher, dass es unter wasserfreien Bedingungen gelagert wurde. |
| Unzureichende Reagenzmenge | Insbesondere bei sterisch gehinderten Diolen kann ein größerer Überschuss des Fluorierungsmittels erforderlich sein. Erhöhen Sie die Äquivalente des Fluorierungsmittels schrittweise (z. B. von 1,1 auf 1,5 Äquivalente). |
| Niedrige Reaktionstemperatur | Einige Desoxyfluorierungsreaktionen benötigen höhere Temperaturen, um mit einer angemessenen Geschwindigkeit abzulaufen. Erhöhen Sie die Reaktionstemperatur langsam und mit Vorsicht, da höhere Temperaturen auch Nebenreaktionen begünstigen können.[1] |
| Schlechte Abgangsgruppe | Bei der Desoxyfluorierung eines Alkohols muss die Hydroxylgruppe ausreichend aktiviert werden. In einigen Fällen kann die Umwandlung des Alkohols in eine bessere Abgangsgruppe (z. B. ein Sulfonatester) vor der Fluorierung mit einer Fluoridquelle vorteilhaft sein.[1] |
| Lösungsmittelinkompatibilität | Stellen Sie sicher, dass das Lösungsmittel für das gewählte Fluorierungsmittel geeignet und wasserfrei ist. Gängige Lösungsmittel sind Dichlormethan (DCM), Chloroform und Toluol.[1] |
Problem 2: Auftreten signifikanter Mengen an Nebenprodukten
Dieses Problem manifestiert sich oft durch eine komplexe Mischung im Rohprodukt, die die Isolierung des gewünschten fluorierten Diols erschwert.
Häufige Nebenreaktionen und deren Vermeidung:
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Überfluorierung (Bildung von Difluoriden bei angestrebter Monofluorierung):
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Ursache: Beide Hydroxylgruppen des Diols reagieren mit dem Fluorierungsmittel.
-
Lösung:
-
Stöchiometrie: Kontrollieren Sie die Stöchiometrie des Fluorierungsmittels sorgfältig. Ein geringer Überschuss (z. B. 1,1 Äquivalente) ist oft ausreichend für eine Monofluorierung.[2]
-
Reaktionszeit: Überwachen Sie die Reaktion genau (z. B. mittels DC oder LC-MS) und beenden Sie sie, sobald das Ausgangsmaterial verbraucht ist.[2]
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Temperatur: Die Durchführung der Reaktion bei niedrigerer Temperatur kann die Selektivität für das monofluorierte Produkt verbessern.[2]
-
-
-
Eliminierungsreaktionen (Bildung von Alkenen):
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Ursache: Dehydratisierung des Ausgangsdiols oder des Produkt-Fluoralkohols. Dies wird oft durch höhere Temperaturen oder basische Bedingungen begünstigt.[1]
-
Lösung:
-
Temperatur: Führen Sie die Reaktion bei der niedrigstmöglichen Temperatur durch, die eine akzeptable Reaktionsgeschwindigkeit ermöglicht.[1]
-
Reagenzwahl: Reagenzien wie PyFluor zeigen im Vergleich zu DAST eine signifikant geringere Tendenz zur Bildung von Eliminierungsprodukten.[3][4]
-
Basen: Vermeiden Sie starke Basen, wenn möglich. Wenn eine Base erforderlich ist, kann eine nicht-nukleophile, sterisch gehinderte Base die Eliminierung minimieren.[1]
-
-
-
Umlagerungsreaktionen:
-
Ursache: Bildung von Carbokation-Zwischenprodukten, die sich zu stabileren Spezies umlagern können. Dies ist besonders relevant bei Substraten, die zu Wagner-Meerwein- oder Pinakol-Umlagerungen neigen.[5]
-
Lösung:
-
Reagenzwahl: Wählen Sie Fluorierungsmittel, die einen S_N2-Mechanismus begünstigen, um die Bildung von Carbokationen zu vermeiden.
-
Lösungsmittel: Weniger ionisierende Lösungsmittel können die S_N1-Reaktionswege unterdrücken.
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-
-
Cyclisierung (Bildung von cyclischen Ethern):
-
Ursache: Bei Diolen mit geeigneter Kettenlänge (z. B. 1,4- oder 1,5-Diole) kann eine säurekatalysierte intramolekulare Cyclisierung zu einer signifikanten Konkurrenzreaktion werden. Butan-1,4-diol ergibt bei der Reaktion mit DAST fast ausschließlich Tetrahydrofuran.[6]
-
Lösung:
-
Substratwahl: Bei Diolen mit einer Kettenlänge von vier oder weniger Kohlenstoffatomen ist die Bildung von cyclischen Ethern oder Sulfit-Estern wahrscheinlich. Für Diole mit längeren Ketten ist die Bildung von Difluoriden das primäre Ergebnis.[6]
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Reaktionsbedingungen: Minimieren Sie die Anwesenheit von Säuren, die die Cyclisierung katalysieren können.
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Problem 3: Schwierigkeiten bei der Aufreinigung des Produkts
| Mögliche Ursache | Lösungsvorschlag |
| Co-Elution von Produkt und Nebenprodukten | Die Polarität von fluorierten Diolen kann der von Eliminierungs- oder Umlagerungsprodukten sehr ähnlich sein. |
| * Optimierung der Chromatographie: Testen Sie verschiedene mobile Phasen (z. B. Hexan/Ethylacetat, Dichlormethan/Methanol) und stationäre Phasen (z. B. Kieselgel, Aluminiumoxid, oder Umkehrphasen). | |
| * Derivatisierung: Eine vorübergehende Derivatisierung der Hydroxylgruppen kann die Polarität des Zielmoleküls signifikant verändern und so die Trennung erleichtern. | |
| Verbleibendes Ausgangsmaterial | Das nicht umgesetzte Diol kann aufgrund seiner hohen Polarität schwer von polaren Nebenprodukten zu trennen sein. |
| * Reaktionsoptimierung: Stellen Sie sicher, dass die Reaktion zu einem möglichst vollständigen Umsatz geführt wird. | |
| * Extraktive Aufarbeitung: Nutzen Sie Unterschiede in der Löslichkeit. Manchmal kann eine sorgfältige flüssig-flüssig-Extraktion mit unterschiedlichen pH-Werten der wässrigen Phase helfen. |
Daten zur Reagenzleistung bei der Desoxyfluorierung
Die Wahl des Fluorierungsmittels hat einen erheblichen Einfluss auf die Ausbeute und die Selektivität der Reaktion. Die folgende Tabelle fasst quantitative Daten zum Vergleich gängiger Desoxyfluorierungsmittel zusammen.
| Reagenz | Substrat (Beispiel) | Ausbeute (Substitution) | Nebenprodukt (Eliminierung) | Selektivität (Subst.:Elim.) | Quelle |
| DAST | Sekundärer Alkohol | 79% | 19% | 4:1 | [3][5] |
| Deoxo-Fluor | Sekundärer Alkohol | 72% | 13% | 6:1 | [3][5] |
| PyFluor | Sekundärer Alkohol | 79% | <5% | >20:1 | [3][5] |
| AlkylFluor | Sekundärer Alkohol | 50% (direkt) | Geringfügige Eliminierung | Nicht spezifiziert | [7] |
| PhenoFluorMix™ | Phenole | 60-90% | Nicht zutreffend | Nicht zutreffend | [8] |
Experimentelle Protokolle
Protokoll 1: Allgemeine Vorschrift für die Desoxyfluorierung eines Alkohols mit DAST
Haftungsausschluss: Dieses Protokoll ist eine allgemeine Richtlinie und sollte für spezifische Laborbedingungen angepasst und optimiert werden. Führen Sie vor Beginn eines Experiments immer eine gründliche Risikobewertung durch.
-
Vorbereitung: Lösen Sie den Alkohol (1 Äquiv.) in wasserfreiem Dichlormethan (20 Vol.) in einem trockenen, mit Inertgas (Stickstoff oder Argon) gespülten Kolben.
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Reaktion: Kühlen Sie die Lösung auf -78 °C. Fügen Sie DAST (1,2 Äquiv.) tropfenweise unter Stickstoffatmosphäre hinzu. Lassen Sie die Reaktionsmischung langsam auf Raumtemperatur erwärmen und rühren Sie für 2 Stunden.
-
Überwachung: Verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
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Aufarbeitung: Quenchen Sie die Reaktion vorsichtig durch Zugabe zu einer gesättigten wässrigen Natriumbicarbonatlösung bei 0 °C. Extrahieren Sie die wässrige Phase zweimal mit Dichlormethan.
-
Reinigung: Waschen Sie die vereinigten organischen Phasen nacheinander mit Wasser und gesättigter Kochsalzlösung. Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und konzentrieren Sie das Filtrat unter reduziertem Druck.
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Aufreinigung: Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel.[9]
Protokoll 2: Allgemeine Vorschrift für die Desoxyfluorierung eines sekundären Alkohols mit PyFluor zur Minimierung von Eliminierungsnebenprodukten
-
Vorbereitung: Lösen Sie den sekundären Alkohol (1,0 Äquiv.) und DBU (2,0 Äquiv.) in trockenem Toluol. Kühlen Sie die Lösung auf 0 °C.
-
Reaktion: Lösen Sie PyFluor (1,2 Äquiv.) in einem separaten Kolben in trockenem Toluol. Fügen Sie die PyFluor-Lösung langsam zu der gekühlten Lösung des Alkohols und der Base hinzu. Entfernen Sie das Eisbad und lassen Sie die Reaktionsmischung 24 Stunden bei Raumtemperatur rühren.
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Überwachung: Verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
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Aufarbeitung: Quenchen Sie die Reaktion durch Zugabe von Wasser. Extrahieren Sie die wässrige Phase dreimal mit Ethylacetat.
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Reinigung: Waschen Sie die vereinigten organischen Phasen mit gesättigter wässriger NH₄Cl-Lösung und anschließend mit Sole. Trocknen Sie die organische Schicht über wasserfreiem Natriumsulfat, filtrieren Sie und konzentrieren Sie sie unter reduziertem Druck.
-
Aufreinigung: Reinigen Sie das Rohprodukt mittels Kieselgel-Säulenchromatographie.[7]
Visualisierungen
Abbildung 1: Ein Workflow zur Fehlerbehebung bei der Synthese fluorierter Diole.
Abbildung 2: Entscheidungsbaum zur Auswahl des geeigneten Fluorierungsmittels.
Häufig gestellte Fragen (FAQs)
F1: Welches ist das "beste" Fluorierungsmittel für die Synthese von Diolen?
A1: Es gibt kein einzelnes "bestes" Mittel; die Wahl hängt stark vom Substrat und den gewünschten Ergebnissen ab.
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Für hohe Reaktivität und breite Anwendbarkeit: DAST und Deoxo-Fluor sind wirksam, neigen aber zu Nebenreaktionen und sind thermisch instabil.[3][4]
-
Für hohe Selektivität und Sicherheit: PyFluor und AlkylFluor sind ausgezeichnete Alternativen, die deutlich weniger Eliminierungsnebenprodukte liefern und thermisch stabiler sind.[3][4]
-
Für tertiäre Alkohole: Spezialreagenzien wie AlkylFluor können erforderlich sein, da DAST und ähnliche Reagenzien oft versagen oder zu vollständiger Eliminierung führen.
F2: Wie kann ich die Monofluorierung eines symmetrischen Diols gegenüber der Difluorierung favorisieren?
A2: Die selektive Monofluorierung ist eine Herausforderung. Folgende Strategien können helfen:
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Stöchiometrie: Verwenden Sie genau 1,0 bis 1,1 Äquivalente des Fluorierungsmittels.
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Langsames Zugeben: Fügen Sie das Fluorierungsmittel langsam bei niedriger Temperatur hinzu, um die lokale Konzentration niedrig zu halten.
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Schutzgruppenstrategie: Schützen Sie eine der Hydroxylgruppen mit einer leicht zu entfernenden Schutzgruppe, führen Sie die Fluorierung durch und entschützen Sie anschließend.
F3: Meine Reaktion mit DAST wird schwarz und zersetzt sich. Was ist passiert?
A3: DAST ist thermisch instabil und kann sich oberhalb von 80 °C zersetzen, manchmal auch explosionsartig.[9] Stellen Sie sicher, dass die Reaktionstemperatur streng kontrolliert wird und nicht über Raumtemperatur ansteigt, es sei denn, dies ist ausdrücklich erforderlich und es wurden entsprechende Sicherheitsvorkehrungen getroffen. Die Zersetzung kann auch durch Verunreinigungen im Ausgangsmaterial oder Lösungsmittel ausgelöst werden.
F4: Kann ich die Stereochemie bei der Fluorierung eines chiralen Diols vorhersagen?
A4: Die Vorhersage ist komplex. Bei der Desoxyfluorierung von sekundären Alkoholen mit Reagenzien wie DAST verläuft die Reaktion typischerweise über einen S_N2-Mechanismus mit Inversion der Konfiguration.[5] Bei Substraten, die stabile Carbokationen bilden können, kann jedoch ein S_N1-Mechanismus auftreten, was zu Racemisierung führt.[3] Die Wahl des Reagenzes und der Bedingungen ist entscheidend, um eine hohe Stereoselektivität zu erreichen.
F5: Wie entferne ich HF, das als Nebenprodukt entsteht?
A5: Fluorwasserstoff (HF) ist ein korrosives und gefährliches Nebenprodukt vieler Fluorierungsreaktionen. Die Aufarbeitung muss sorgfältig erfolgen. Das Quenchen der Reaktion mit einer gesättigten wässrigen Bicarbonatlösung neutralisiert das HF.[9] Arbeiten Sie immer in einem gut belüfteten Abzug und tragen Sie geeignete persönliche Schutzausrüstung. Bei Reaktionen im größeren Maßstab können spezielle "HF-Fänger" (Scavenger) eingesetzt werden.
References
- 1. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 6. Reaction of diethylaminosulfur trifluoride with diols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. organic-synthesis.com [organic-synthesis.com]
Troubleshooting low yield in fluorination of terminal diols
Welcome to the technical support center for the fluorination of terminal diols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: I am attempting a selective mono-fluorination of a terminal diol using DAST or Deoxo-Fluor, but the yield is consistently low. What are the common causes?
Low yields in the selective mono-fluorination of terminal diols are frequently due to a lack of selectivity and the occurrence of several competing side reactions. The primary culprits include:
-
Over-fluorination: A common side product is the corresponding difluoroalkane, which arises when both hydroxyl groups react with the fluorinating agent.[1]
-
Cyclization: For diols with suitable chain lengths, such as 1,4- or 1,5-diols, acid-catalyzed cyclization can be a significant competing reaction, leading to the formation of cyclic ethers like tetrahydrofuran (THF) from 1,4-butanediol.[1][2] The reaction of DAST with butane-1,4-diol, for instance, yields almost exclusively THF.[2]
-
Elimination Reactions: Dehydration of the starting diol or the desired fluoroalcohol product can generate unsaturated byproducts.[1] This is a known issue with many deoxyfluorination reagents.[3]
-
Rearrangements: Carbocation intermediates, which can form during the reaction, may undergo rearrangements (e.g., Wagner-Meerwein or pinacol rearrangements), resulting in a mixture of isomeric products.[1][4][5]
-
Reagent Inactivity: Many fluorinating agents are sensitive to moisture. If the reagents or solvents are not rigorously dried, the fluorinating agent can decompose, leading to little or no conversion of the starting material.[6]
Q2: How can I improve the selectivity for mono-fluorination and minimize byproduct formation?
To enhance the yield of the desired mono-fluorinated product, consider the following troubleshooting steps:
-
Control Stoichiometry: Carefully control the amount of the fluorinating agent. For mono-fluorination, using 1.0 to 1.1 equivalents of the reagent is recommended to minimize the formation of the difluorinated product.[1]
-
Optimize Reaction Temperature: Perform the reaction at low temperatures, typically starting at -78 °C and slowly warming to 0 °C or room temperature.[1][4] Lower temperatures generally improve selectivity and reduce the rate of side reactions like elimination and rearrangement.
-
Slow Addition of Reagent: Add the fluorinating agent slowly to a solution of the diol. This maintains a low concentration of the reagent in the reaction mixture, which favors mono-substitution.[1]
-
Use a Protecting Group Strategy: This is often the most effective method for achieving high selectivity. Protect one of the hydroxyl groups with a suitable protecting group, perform the fluorination on the remaining free hydroxyl, and then deprotect to yield the desired mono-fluoroalcohol.[1] Common protecting groups for diols include those that form cyclic acetals.[7][8]
-
Choice of Fluorinating Reagent: Consider using a more modern and thermally stable fluorinating agent. Reagents like PyFluor and Xtalfluor are known to produce fewer elimination side products compared to DAST.[9][10] Deoxo-Fluor is also more thermally stable than DAST.[9][11][12]
Q3: My starting material is being consumed, but I am isolating a significant amount of a cyclic ether instead of the fluorinated product. How can I prevent this?
The formation of cyclic ethers is a common issue, particularly with 1,4- and 1,5-diols.[1][2] This side reaction is catalyzed by the acidic byproducts generated during the fluorination process. To mitigate this:
-
Add a Non-nucleophilic Base: The inclusion of a mild, non-nucleophilic base can help neutralize the acidic byproducts (like HF) that catalyze the cyclization reaction.
-
Use a Buffered System: In some cases, using a buffered system can help maintain a neutral pH and suppress acid-catalyzed side reactions.
-
Change the Fluorinating Agent: Reagents that do not generate strong acids as byproducts might be beneficial. For example, some modern reagents like Xtalfluor do not generate free HF.[9]
-
Protecting Group Strategy: As mentioned before, protecting one of the hydroxyl groups will prevent intramolecular cyclization.
Q4: Are there alternative fluorination methods for diols that might offer better yields?
Yes, if deoxofluorination with reagents like DAST is problematic, you can explore other strategies:
-
Two-Step Nucleophilic Substitution: A common alternative is a two-step process. First, convert the hydroxyl groups to a better leaving group, such as a tosylate or mesylate. Then, perform a nucleophilic substitution with a fluoride source like potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF).
-
Use of KF with Catalysts: The effectiveness of KF can be significantly enhanced by using phase-transfer catalysts or crown ethers (e.g., 18-crown-6) to improve its solubility and reactivity.[13] The addition of bulky diols as co-catalysts with 18-crown-6 has been shown to increase the reaction rate and yield.[13][14]
Data Presentation
The choice of fluorinating agent and reaction conditions can significantly impact the yield and selectivity of the reaction. The following table summarizes reported yields for the fluorination of alcohols under various conditions.
| Fluorinating Agent/System | Substrate Type | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| DAST | Terminal Diol | CH₂Cl₂ | -78 to RT | 1-2 | Low (variable) | Prone to over-fluorination, cyclization, and elimination byproducts.[1][2] |
| Deoxo-Fluor | Amino alcohols, Diols | CH₂Cl₂ | RT | N/A | Good | Generally more stable and sometimes gives higher yields than DAST.[12][15] |
| KF/18-crown-6/BDMb* | Primary Alkyl Bromide | Acetonitrile | 82 | 24 | 46 | Minimal formation of elimination product.[13] |
| PhenoFluor | Secondary Alcohols | Toluene | 80 | N/A | Good | Tolerant of various functional groups; can reduce elimination side reactions at higher temperatures.[3] |
*BDMb = 1,4-bis(2-hydroxy-2-propyl)benzene
Experimental Protocols
Protocol 1: General Procedure for Mono-fluorination of a Terminal Diol using DAST
Warning: Diethylaminosulfur trifluoride (DAST) is toxic, moisture-sensitive, and can decompose violently above 80-90°C.[4][9] All operations should be conducted in a well-ventilated fume hood, under an inert atmosphere (N₂ or Ar), and using anhydrous solvents and clean, dry glassware.
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the terminal diol (1.0 eq.) in anhydrous dichloromethane (DCM) or another suitable aprotic solvent.[4]
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add DAST (1.0-1.1 eq.) dropwise to the cooled solution of the diol over 30-60 minutes. Maintain the temperature at -78 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for another hour, then slowly warm to room temperature and stir for 1-4 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.[6]
-
Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Work-up: Separate the organic layer. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired mono-fluorinated alcohol.[6]
Protocol 2: Selective Mono-fluorination using a Protecting Group Strategy
This protocol involves three main stages: protection, fluorination, and deprotection.
-
Mono-protection of the Diol:
-
Selectively protect one of the hydroxyl groups. For a primary/secondary diol, a silyl ether protecting group like tert-butyldimethylsilyl (TBS) can often be selectively introduced onto the primary hydroxyl group.
-
In a flask, dissolve the diol (1.0 eq.) in anhydrous DCM or THF. Add a base such as triethylamine (1.2 eq.) or imidazole (1.5 eq.).
-
Cool the solution to 0 °C and add TBS-Cl (1.05 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Work up the reaction by washing with water and brine, then dry and concentrate. Purify the mono-protected diol by column chromatography.
-
-
Fluorination of the Mono-protected Diol:
-
Use the purified mono-protected diol as the substrate in Protocol 1 . The presence of the bulky protecting group will prevent reaction at that site and also inhibit cyclization.
-
-
Deprotection:
-
After purification, deprotect the silyl ether to reveal the second hydroxyl group.
-
Dissolve the fluorinated, protected alcohol in THF.
-
Add a fluoride source for deprotection, such as tetrabutylammonium fluoride (TBAF) (1.1 eq., 1M solution in THF).
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Quench with water, extract the product into an organic solvent (e.g., ethyl acetate), dry, and concentrate. Purify by column chromatography to obtain the final mono-fluoroalcohol.
-
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yields in the fluorination of terminal diols.
Caption: Troubleshooting workflow for low-yield diol fluorination.
Competing Reaction Pathways
This diagram illustrates the possible reaction pathways for a terminal diol when treated with a fluorinating agent, leading to the desired product or various byproducts.
Caption: Competing reaction pathways in the fluorination of terminal diols.
References
- 1. benchchem.com [benchchem.com]
- 2. Reaction of diethylaminosulfur trifluoride with diols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 5. DAST - Enamine [enamine.net]
- 6. benchchem.com [benchchem.com]
- 7. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. benchchem.com [benchchem.com]
- 10. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]
- 11. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 12. Deoxofluor - Enamine [enamine.net]
- 13. Nucleophilic Fluorination with KF Catalyzed by 18-Crown-6 and Bulky Diols: A Theoretical and Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nucleophilic Fluorination of a Secondary Alkyl Bromide with KF(18‐Crown‐6) and Bulky Diols: Microsolvation Causes Chemoselectivity Inversion in the Free Energy Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Optimizing Synthesis of 3,4,5,6-Tetrafluorobenzene-1,2-diol: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 3,4,5,6-tetrafluorobenzene-1,2-diol. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during the synthesis of this important fluorinated catechol.
Troubleshooting Guide
Researchers may encounter several challenges during the synthesis of this compound. This guide provides a structured approach to troubleshoot common issues.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Incomplete reaction of the benzodioxin precursor. | Ensure the aluminum chloride is fresh and anhydrous. Increase the reflux time in benzene and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). |
| Inefficient extraction of the product. | The catechol is sensitive to oxidation in basic solutions.[1] Ensure the sodium hydroxide extraction is performed quickly and the aqueous layer is immediately acidified to a pH of approximately 1.0 before ether extraction.[1] | |
| Product Contamination | Presence of dibenzyl in the final product. | The original work-up procedure is known to cause contamination with dibenzyl.[1] Employ the modified work-up involving immediate acidification after basic extraction to minimize this side product.[1] |
| Residual starting materials or intermediates. | Purification by repeated sublimation is crucial for obtaining the pure product.[1] Ensure the sublimation apparatus is properly set up and a suitable vacuum is achieved. | |
| Product Degradation (Darkening of Solution) | Oxidation of the catechol product. | Tetrafluorocatechol oxidizes rapidly in basic solutions.[1] Minimize the time the product is in a basic environment. Perform extractions and subsequent steps promptly. |
| Presence of oxygen during work-up. | Degas solvents before use and consider performing the work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The synthesis typically involves the reaction of a protected precursor, such as a benzodioxin derivative, with a Lewis acid like aluminum chloride in a solvent like benzene, followed by a careful work-up procedure to hydrolyze the intermediate and isolate the diol.[1]
Q2: Why is the yield of this compound often low?
A2: The synthesis of tetrafluorocatechol is challenging, with reported yields often below 10% based on the initial hexafluorobenzene starting material.[1] This can be attributed to the multi-step nature of the synthesis, potential for side reactions, and the sensitivity of the final product to oxidation, especially in basic conditions.[1]
Q3: How can I improve the purity of my final product?
A3: A modified work-up procedure that involves rapid extraction with aqueous sodium hydroxide followed by immediate acidification is recommended to reduce contamination from byproducts like dibenzyl.[1] Subsequent purification by repeated sublimation is an effective method for obtaining high-purity this compound.[1]
Q4: What are the key handling precautions for this compound?
A4: Due to its sensitivity to oxidation, especially in basic solutions, it is crucial to handle the compound in a way that minimizes exposure to air and basic conditions.[1] Storing the purified solid under an inert atmosphere and in a cool, dark place is recommended.
Experimental Protocols
Synthesis of this compound
This protocol is based on the method described by Burdon et al. with a modified work-up procedure to improve product purity.[1]
Step 1: Reaction of the Benzodioxin Precursor
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the benzodioxin precursor and anhydrous aluminum chloride in dry benzene.
-
Reflux the mixture for 6 hours.
-
After reflux, cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto ice.
Step 2: Modified Work-up and Extraction
-
Extract the mixture repeatedly with approximately 1 M sodium hydroxide solution.
-
Immediately run the aqueous layer into a flask containing 2 M hydrochloric acid. The catechol is unstable in the basic solution and this step should be performed rapidly.[1]
-
Add more hydrochloric acid to adjust the pH to approximately 1.0.
-
Extract the acidic aqueous solution with diethyl ether until the ether layer no longer gives a coloration with aqueous ferric chloride.
-
Combine the ether extracts and dry over anhydrous magnesium sulfate (MgSO₄).
Step 3: Purification
-
Evaporate the dried ether to obtain a semi-solid residue.
-
Purify the residue by repeated sublimation to yield this compound as a solid.
Quantitative Data
| Parameter | Value | Reference |
| Melting Point | 67-69 °C | [1] |
| Yield | < 10% (based on hexafluorobenzene) | [1] |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
References
Technical Support Center: Synthesis of 3,4,5,6-Tetrafluorobenzene-1,2-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3,4,5,6-tetrafluorobenzene-1,2-diol (also known as tetrafluorocatechol).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during the synthesis of this compound, particularly via the nucleophilic aromatic substitution of hexafluorobenzene.
Issue 1: Low or No Yield of the Desired Product
Question: I am attempting to synthesize this compound from hexafluorobenzene and potassium hydroxide, but I am observing a very low yield or no product at all. What are the potential causes and solutions?
Answer:
Low yields in this synthesis are a known challenge and can be attributed to several factors. One study has reported yields of less than 10% for this specific transformation.[1] Here are the key areas to troubleshoot:
-
Reaction Conditions:
-
Temperature and Pressure: The nucleophilic substitution of fluorine on the highly deactivated pentafluorophenoxide intermediate requires forcing conditions. Ensure that the reaction is conducted at a sufficiently high temperature and pressure in a sealed reactor to drive the second substitution.
-
Reaction Time: Insufficient reaction time may lead to incomplete conversion. Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or ¹⁹F NMR) to determine the optimal reaction duration.
-
Stirring: Inadequate mixing can lead to localized high concentrations of reactants and poor heat transfer, affecting the reaction rate and selectivity. Ensure vigorous stirring throughout the reaction.
-
-
Reagent Quality and Stoichiometry:
-
Hexafluorobenzene Purity: Impurities in the starting material can interfere with the reaction. Use high-purity hexafluorobenzene.
-
Potassium Hydroxide Quality: The grade and water content of the potassium hydroxide can influence its reactivity. Use a high-quality, low-water content grade of KOH.
-
Stoichiometry: An excess of potassium hydroxide is typically required to drive the reaction to completion. However, a very large excess may promote the formation of undesired byproducts. Experiment with the molar ratio of KOH to hexafluorobenzene to find the optimal balance.
-
-
Solvent Effects:
-
Solvent Choice: The choice of solvent is critical. While the reaction can be performed in water under pressure, the use of a high-boiling point, polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) might facilitate the reaction at lower pressures, although this may also influence the product distribution.
-
Issue 2: Presence of Significant Impurities in the Crude Product
Question: My crude product contains several impurities alongside the desired this compound. What are these impurities and how can I minimize their formation?
Answer:
The reaction of hexafluorobenzene with potassium hydroxide can lead to a mixture of products due to incomplete reaction and competing substitution patterns. The most common impurities include:
-
Unreacted Hexafluorobenzene: This is common if the reaction conditions are not harsh enough or the reaction time is too short.
-
Pentafluorophenol: This is the intermediate product of the first nucleophilic substitution. Its presence indicates that the second substitution to form the diol is incomplete.
-
Isomeric Tetrafluorobenzenediols: Nucleophilic disubstitution on hexafluorobenzene can lead to the formation of regioisomers. The para-substituted isomer, 2,3,5,6-tetrafluorobenzene-1,4-diol (tetrafluorohydroquinone), is a common and often major byproduct.
-
Over-reaction Products: Under very harsh conditions, further substitution to form trifluorobenzenetriols is possible, though less common.
Strategies to Minimize Impurities:
-
Optimize Reaction Conditions: Carefully control the temperature, pressure, and reaction time to favor the formation of the desired 1,2-diol. Stepwise optimization is recommended.
-
Control Stoichiometry: Adjusting the molar ratio of potassium hydroxide to hexafluorobenzene can influence the product distribution. Using a moderate excess of KOH may favor the formation of the diol over the monosubstituted phenol.
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Purification: Effective purification is crucial. A combination of techniques such as recrystallization, column chromatography, and sublimation may be necessary to isolate the pure this compound.
Data Presentation
| Impurity/Byproduct | Potential Reason for Formation | Recommended Action to Minimize |
| Hexafluorobenzene | Incomplete reaction | Increase reaction temperature, pressure, and/or time. |
| Pentafluorophenol | Incomplete second substitution | Increase reaction temperature, pressure, and/or time; optimize KOH stoichiometry. |
| 2,3,5,6-Tetrafluorobenzene-1,4-diol | Competing para-substitution | Optimization of reaction conditions may slightly favor one isomer, but chromatographic separation is usually necessary. |
| Trifluorobenzenetriols | Over-reaction | Reduce reaction temperature, pressure, and/or time. |
Experimental Protocols
Synthesis of this compound (Illustrative Protocol)
This protocol is based on general principles of nucleophilic aromatic substitution on polyfluoroaromatic compounds and should be optimized for specific laboratory conditions.
Materials:
-
Hexafluorobenzene
-
Potassium Hydroxide (KOH)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl Ether or Ethyl Acetate (for extraction)
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Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
Procedure:
-
In a high-pressure stainless-steel reactor, combine hexafluorobenzene (1 equivalent) and potassium hydroxide (2.5 - 3 equivalents) with deionized water.
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Seal the reactor and heat the mixture to 180-220 °C with vigorous stirring for 12-24 hours. The internal pressure will increase significantly.
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent any excess pressure and open the reactor.
-
Transfer the reaction mixture to a beaker and acidify to a pH of approximately 1-2 with concentrated hydrochloric acid. This should be done in an ice bath to control the exotherm.
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Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volumes).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., toluene/hexane).
Mandatory Visualization
References
Technical Support Center: 3,4,5,6-Tetrafluorobenzene-1,2-diol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of experiments involving 3,4,5,6-tetrafluorobenzene-1,2-diol.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: this compound should be stored in a tightly sealed container in a dry and well-ventilated place.[1] The recommended storage temperature is between 2-8°C.[2][3]
Q2: What are the main safety hazards associated with this compound?
A2: this compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][4] It is important to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and to work in a well-ventilated area.[1]
Q3: What is the appearance and stability of this compound?
A3: It is a white to yellow solid.[3] Catechols, in general, can be susceptible to auto-oxidation, which can be accelerated by exposure to air and light, especially at neutral to alkaline pH. This can lead to discoloration of the compound.
Q4: In which solvents is this compound soluble?
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1996-23-2 | [2] |
| Molecular Formula | C₆H₂F₄O₂ | [2] |
| Molecular Weight | 182.07 g/mol | [3] |
| Appearance | White to Yellow Solid | [3] |
| Storage Temperature | 2-8°C | [2][3] |
| Hazard Statements | H302, H315, H319, H335 | [4] |
Experimental Protocols
General Protocol for an Enzymatic Assay Using this compound as a Substrate
This protocol provides a general framework for assessing the activity of an enzyme (e.g., a catechol-O-methyltransferase or a dioxygenase) with this compound.
Materials:
-
This compound
-
Enzyme of interest
-
Assay buffer (pH should be optimized for the specific enzyme, but consider that catechols are more stable at slightly acidic pH)
-
Cofactors (if required by the enzyme)
-
Quenching solution (e.g., acid or organic solvent)
-
HPLC or other suitable analytical instrument
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Prepare fresh to minimize oxidation.
-
Prepare a stock solution of the enzyme in an appropriate buffer.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, add the assay buffer, any necessary cofactors, and the enzyme solution.
-
Pre-incubate the mixture at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the this compound stock solution to the desired final concentration.
-
Incubate for a specific period, ensuring the reaction remains in the linear range.
-
-
Quench the Reaction:
-
Stop the reaction by adding the quenching solution.
-
-
Analysis:
-
Analyze the reaction mixture using a validated analytical method (e.g., HPLC) to measure the consumption of the substrate and the formation of the product.
-
-
Controls:
-
No-Enzyme Control: To assess the rate of non-enzymatic degradation (auto-oxidation) of the substrate.
-
No-Substrate Control: To check for any background signal from the reaction components.
-
Troubleshooting Guides
Issue 1: High Background Signal or Rapid Discoloration of the Substrate Solution
-
Possible Cause: Auto-oxidation of the this compound. Catechols are prone to oxidation, especially in the presence of oxygen and at neutral or alkaline pH.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of the substrate before each experiment.
-
Degas Buffers: Remove dissolved oxygen from your buffers by sparging with an inert gas (e.g., nitrogen or argon).
-
Optimize pH: If compatible with your enzyme's activity, perform the assay at a slightly acidic pH to reduce the rate of auto-oxidation.
-
Include Controls: Run a no-enzyme control to quantify the rate of auto-oxidation and subtract this from your experimental results.
-
Caption: Workflow for troubleshooting high background signal.
Issue 2: Low or No Product Formation in an Enzymatic Reaction
-
Possible Causes:
-
Enzyme Inactivity: The enzyme may have lost activity due to improper storage or handling.
-
Substrate Inhibition: High concentrations of the substrate may inhibit the enzyme.
-
Incorrect Assay Conditions: The pH, temperature, or cofactor concentrations may be suboptimal.
-
Substrate Degradation: The substrate may have degraded prior to the experiment.
-
-
Troubleshooting Steps:
-
Verify Enzyme Activity: Test the enzyme with a known, reliable substrate to confirm its activity.
-
Substrate Titration: Perform the assay with a range of this compound concentrations to determine if substrate inhibition is occurring.
-
Optimize Assay Conditions: Systematically vary the pH, temperature, and cofactor concentrations to find the optimal conditions for your enzyme with this substrate.
-
Use Fresh Substrate: As mentioned previously, always use freshly prepared solutions of the substrate.
-
Caption: Workflow for troubleshooting low or no product formation.
Issue 3: Inconsistent or Irreproducible Results
-
Possible Causes:
-
Inconsistent Substrate Quality: Purity of the this compound may vary between batches.
-
Pipetting Errors: Inaccurate dispensing of small volumes of enzyme or substrate solutions.
-
Fluctuations in Temperature or Incubation Time: Inconsistent experimental conditions.
-
-
Troubleshooting Steps:
-
Verify Substrate Purity: If possible, check the purity of your compound using an analytical technique like HPLC or NMR.
-
Calibrate Pipettes: Ensure all pipettes are properly calibrated.
-
Standardize Procedures: Maintain strict control over all experimental parameters, including incubation times and temperatures.
-
Use Internal Standards: In analytical measurements, use an internal standard to account for variations in sample processing and injection volume.
-
References
Validation & Comparative
A Comparative Analysis of Tetrafluorinated Catechols for Drug Development
For researchers, scientists, and drug development professionals, understanding the nuanced effects of fluorination on bioactive scaffolds is critical. This guide provides a comparative analysis of tetrafluorinated catechols against their non-fluorinated and partially fluorinated counterparts, highlighting key performance metrics and providing the experimental framework for their evaluation.
The introduction of fluorine into the catechol scaffold can dramatically alter its physicochemical and biological properties, including acidity, redox potential, and metabolic stability. While catechol itself is a versatile pharmacophore, its rapid metabolism often limits its therapeutic application.[1][2][3] Fluorination, particularly tetrafluorination, is a strategy employed to mitigate these limitations and enhance drug-like properties.[4][5] However, a significant data gap exists in the public domain regarding the specific performance metrics of tetrafluorinated catechols.
This guide summarizes the available data for catechol and its mono-fluorinated analogs and discusses the anticipated effects of tetrafluorination. Furthermore, it provides detailed experimental protocols for key assays to enable researchers to conduct their own comparative studies.
Data Presentation: Physicochemical and Biological Properties
The strategic placement of fluorine atoms on the catechol ring influences its electronic properties and interactions with biological targets. Perfluorination is expected to significantly lower the pKa due to the strong electron-withdrawing nature of fluorine, thereby increasing acidity. This can also impact the redox potential and the molecule's susceptibility to enzymatic metabolism. The following table summarizes known data for catechol and mono-fluorinated derivatives and highlights the current knowledge gap for tetrafluorinated catechol.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted) | Redox Potential (E½, V vs. SHE) | COMT Inhibition IC50 (nM) | Metabolic Stability |
| Catechol | C₆H₆O₂ | 110.11 | ~9.4 | ~ +0.79 | > 10,000 | Rapidly metabolized by COMT and other enzymes[3] |
| 3-Fluorocatechol | C₆H₅FO₂ | 128.10 | 8.54 | Data not available | Data not available | Potentially more stable than catechol[3] |
| 4-Fluorocatechol | C₆H₅FO₂ | 128.10 | 8.80 | Data not available | Data not available | Degraded more slowly than 3-fluorocatechol in some systems[3] |
| Tetrafluorocatechol | C₆H₂F₄O₂ | 182.07[6][7] | Data not available | Data not available | Data not available | Expected to be significantly more stable than catechol[5][7] |
Experimental Protocols
To facilitate direct comparison and fill the existing data gaps, detailed protocols for evaluating key performance indicators are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a widely used method to determine the antioxidant capacity of a compound by its ability to scavenge the stable DPPH free radical.[8]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test compounds (Catechol, fluorinated catechols)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader (absorbance at 517 nm)
Procedure:
-
Preparation of DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.[9] This solution is light-sensitive and should be freshly prepared and kept in the dark.[8]
-
Preparation of Test Samples: Prepare a series of dilutions for each test compound and the positive control in methanol.
-
Assay Protocol:
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Abs_control is the absorbance of the DPPH solution without the sample.
-
Abs_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the inhibition percentage against the sample concentrations.
-
Catechol-O-Methyltransferase (COMT) Inhibition Assay (HPLC-Based)
This assay determines the ability of a compound to inhibit the COMT enzyme, which is a primary metabolic pathway for catechols.[10][11]
Materials:
-
Recombinant human COMT (soluble, S-COMT)
-
S-adenosyl-L-methionine (SAM), the methyl donor
-
Catechol substrate (e.g., 3,4-dihydroxybenzoic acid, DHBA)
-
Test inhibitors (e.g., Tetrafluorocatechol)
-
Positive control inhibitor (e.g., Entacapone, Ro 41-0960)[12][13]
-
Reaction Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing MgCl₂ (e.g., 5 mM) and Dithiothreitol (DTT, e.g., 1 mM).[12][14]
-
Reaction Termination Solution: Perchloric acid (e.g., 0.5 M)
-
HPLC system with a C18 column and an electrochemical or UV detector.
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, substrate (DHBA), and varying concentrations of the test inhibitor or vehicle control.
-
Pre-incubation: Add the COMT enzyme to the mixture and pre-incubate at 37°C for 5-10 minutes.[12][15]
-
Reaction Initiation: Start the enzymatic reaction by adding SAM.[12]
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction proceeds within the linear range.[12][15]
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold perchloric acid.[12]
-
Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis: Inject the supernatant into the HPLC system to separate and quantify the methylated product (e.g., vanillic acid).
-
Data Analysis: Calculate the rate of product formation for each inhibitor concentration. Determine the percentage of COMT inhibition relative to the vehicle control and calculate the IC50 value.
Mandatory Visualization
The metabolic fate of catechols is a key determinant of their therapeutic potential. The primary pathway for their degradation involves methylation by Catechol-O-Methyltransferase (COMT). Understanding this pathway is crucial for designing inhibitors with improved metabolic stability.
Caption: Metabolic pathway of dopamine methylation by COMT.
References
- 1. researchgate.net [researchgate.net]
- 2. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tetrafluorocatechol | 1996-23-2 - BuyersGuideChem [buyersguidechem.com]
- 7. CAS 1996-23-2: Tetrafluorocatechol | CymitQuimica [cymitquimica.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. mdpi.com [mdpi.com]
- 10. Catechol-O-methyltransferase - Wikipedia [en.wikipedia.org]
- 11. COMT catechol-O-methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. COMT inhibition in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Spectroscopic Analysis of Fluorinated Benzene Derivatives
This guide provides a detailed spectroscopic comparison of fluorobenzene, difluorobenzene isomers (1,2-, 1,3-, and 1,4-), and trifluorobenzene isomers (1,2,3-, 1,2,4-, and 1,3,5-). The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference based on experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).
Introduction to Spectroscopic Techniques in Fluorinated Compound Analysis
The introduction of fluorine atoms into a benzene ring significantly alters its electronic properties and, consequently, its interaction with electromagnetic radiation. Spectroscopic techniques are invaluable for elucidating the structural and electronic changes that occur with varying degrees of fluorination and substitution patterns.
-
NMR Spectroscopy provides detailed information about the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei. The high sensitivity and wide chemical shift range of ¹⁹F NMR make it a particularly powerful tool for analyzing fluorinated organic molecules.[1]
-
IR Spectroscopy identifies functional groups and provides insights into the vibrational modes of the molecule. The strong C-F bond vibrations give rise to characteristic absorption bands.
-
UV-Vis Spectroscopy probes the electronic transitions within the molecule. Fluorine substitution can cause shifts in the absorption maxima (λmax) of the characteristic π → π* transitions of the benzene ring.
-
Mass Spectrometry determines the molecular weight and provides information about the fragmentation patterns of the molecule upon ionization, which can be used to deduce its structure.
Data Presentation
The following tables summarize the key spectroscopic data for mono-, di-, and trifluorinated benzene derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ) in ppm
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| Fluorobenzene | 7.0-7.4 (m) | C1: 163.3 (d, J=245 Hz), C2/6: 115.5 (d, J=21 Hz), C3/5: 129.9 (d, J=8 Hz), C4: 124.2 (d, J=3 Hz) | -113.15 |
| 1,2-Difluorobenzene | 7.05-7.12 (m)[2] | C1/2: 151.2 (dd), C3/6: 117.1 (dd), C4/5: 124.7 (t) | -139.1 |
| 1,3-Difluorobenzene | 6.67-7.27 (m)[3] | C1/3: 163.0 (dd), C2: 103.9 (t), C4/6: 110.8 (dd), C5: 130.6 (t) | -110.5 |
| 1,4-Difluorobenzene | 6.9-7.1 (m) | C1/4: 159.1 (dd), C2/3/5/6: 116.0 (dd) | -120.3 |
| 1,2,3-Trifluorobenzene | 6.8-7.2 (m)[1] | C1/3: 152.1 (ddd), C2: 139.0 (t), C4/6: 112.9 (d), C5: 125.5 (t) | F1/3: -136.2, F2: -162.9[4] |
| 1,2,4-Trifluorobenzene | 6.9-7.3 (m)[5] | C1: 159.2 (ddd), C2: 149.8 (ddd), C3: 107.5 (dd), C4: 156.4 (ddd), C5: 118.8 (dd), C6: 112.1 (dd) | F1: -118.9, F2: -137.9, F4: -128.8 |
| 1,3,5-Trifluorobenzene | 6.7 (t)[6] | C1/3/5: 163.8 (dt), C2/4/6: 100.1 (t)[7] | -108.9[8] |
Note: Coupling constants (J) are given in Hz where available. Chemical shifts can vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy Data
Table 2: Key IR Absorption Peaks (cm⁻¹)
| Compound | C-H Stretch | C=C Stretch (Aromatic) | C-F Stretch | C-H Out-of-Plane Bend |
| Fluorobenzene | ~3070 | ~1590, 1490 | ~1220 | ~750, 690 |
| 1,2-Difluorobenzene | ~3080 | ~1615, 1510 | ~1280, 1240 | ~750 |
| 1,3-Difluorobenzene | ~3070 | ~1620, 1590 | ~1330, 1120 | ~860, 680 |
| 1,4-Difluorobenzene | ~3050 | ~1610, 1510 | ~1220 | ~830 |
| 1,2,3-Trifluorobenzene | ~3090 | ~1625, 1520 | ~1300-1100 (multiple bands) | ~870, 780 |
| 1,2,4-Trifluorobenzene | ~3080 | ~1620, 1515 | ~1300-1100 (multiple bands) | ~880, 840 |
| 1,3,5-Trifluorobenzene | ~3090 | ~1630, 1470 | ~1350, 1120[8][9] | ~850, 690 |
Note: These are approximate values for the most characteristic peaks. The C-F stretching region, in particular, can be complex.
Ultraviolet-Visible (UV-Vis) Spectroscopy Data
Table 3: UV-Vis Absorption Maxima (λmax)
| Compound | λmax 1 (nm) | λmax 2 (nm) | Solvent |
| Fluorobenzene | ~204 | ~254[4] | Cyclohexane |
| 1,2-Difluorobenzene | ~205 | ~260 | Not specified |
| 1,3-Difluorobenzene | ~203 | ~262 | Not specified |
| 1,4-Difluorobenzene | ~208 | ~265 | Not specified |
| 1,2,3-Trifluorobenzene | ~202 | ~263 | Not specified |
| 1,2,4-Trifluorobenzene | ~205 | ~265 | Not specified |
| 1,3,5-Trifluorobenzene | ~201 | ~267 | Not specified |
Note: Data for di- and trifluorinated isomers are less consistently reported and represent typical values. The weaker, fine-structured B-band is reported as λmax 2.
Mass Spectrometry (MS) Data
Table 4: Key Mass Spectrometry Fragments (m/z) and Relative Intensities
| Compound | Molecular Ion (M⁺) [m/z] | Base Peak [m/z] | Key Fragment Ions [m/z] |
| Fluorobenzene | 96 (100%) | 96 | 70, 50[10] |
| 1,2-Difluorobenzene | 114 (100%) | 114 | 93, 63[11] |
| 1,3-Difluorobenzene | 114 (100%) | 114 | 93, 63 |
| 1,4-Difluorobenzene | 114 (100%) | 114 | 93, 63 |
| 1,2,3-Trifluorobenzene | 132 (100%) | 132 | 111, 82 |
| 1,2,4-Trifluorobenzene | 132 (100%) | 132 | 111, 82[11] |
| 1,3,5-Trifluorobenzene | 132 (100%) | 132 | 111, 82, 81[12] |
Note: Data is for Electron Ionization (EI-MS). The molecular ion is often the base peak for these stable aromatic compounds.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the fluorinated benzene derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or Benzene-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to achieve a homogeneous solution.
-
Instrument Setup :
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the probe for the specific solvent and sample.
-
For ¹H and ¹³C NMR, reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
For ¹⁹F NMR, reference the chemical shifts to an external standard such as CFCl₃ (0 ppm).
-
-
Data Acquisition :
-
¹H NMR : Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
¹⁹F NMR : Acquire a one-dimensional fluorine spectrum. Proton decoupling is often employed to simplify the spectra, although coupled spectra can provide valuable J-coupling information.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Neat Liquid) :
-
Place a single drop of the liquid fluorinated benzene derivative onto the center of a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top and gently press to create a thin liquid film between the plates.
-
Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place a drop of the sample directly onto the ATR crystal.
-
-
Instrument Setup :
-
Use an FTIR spectrometer with a suitable detector (e.g., DTGS).
-
Collect a background spectrum of the empty sample compartment (or clean salt plates/ATR crystal) to subtract atmospheric and instrumental interferences.
-
-
Data Acquisition :
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Process the data to obtain a spectrum in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation :
-
Prepare a dilute solution of the fluorinated benzene derivative in a UV-transparent solvent (e.g., cyclohexane, ethanol, or hexane).
-
Concentrations are typically in the range of 10⁻⁴ to 10⁻⁵ M.
-
Use a matched pair of quartz cuvettes (typically 1 cm path length), one for the sample solution and one for the solvent blank.
-
-
Instrument Setup :
-
Use a dual-beam UV-Vis spectrophotometer.
-
Set the desired wavelength range, typically from 190 nm to 400 nm for these compounds.
-
-
Data Acquisition :
-
Place the cuvette with the pure solvent (blank) in the reference beam path and the sample cuvette in the sample beam path.
-
Record the baseline with the solvent-filled cuvette in both beams.
-
Replace the blank in the sample path with the sample cuvette and scan the spectrum.
-
The instrument records absorbance as a function of wavelength. Identify the wavelengths of maximum absorbance (λmax).
-
Mass Spectrometry (MS)
-
Sample Introduction :
-
For volatile liquids like fluorinated benzenes, direct liquid injection or introduction via a Gas Chromatography (GC) system is common.
-
The sample is vaporized in a heated inlet system before entering the ion source.
-
-
Ionization (Electron Ionization - EI) :
-
In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecules to lose an electron, forming a radical cation (the molecular ion, M⁺), which can then undergo fragmentation.[6]
-
-
Mass Analysis :
-
The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection :
-
An ion detector records the abundance of ions at each m/z value.
-
The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a fluorinated benzene derivative.
Caption: Workflow for spectroscopic analysis of fluorinated benzenes.
References
- 1. 1,2,3-Trifluorobenzene(1489-53-8) 1H NMR spectrum [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. 1,3-Difluorobenzene (372-18-9) IR Spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 1,2,4-Trifluorobenzene(367-23-7) 1H NMR [m.chemicalbook.com]
- 6. 1,3,5-Trifluorobenzene(372-38-3) 1H NMR spectrum [chemicalbook.com]
- 7. 1,3,5-Trifluorobenzene | C6H3F3 | CID 9745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,3,5-Trifluorobenzene [webbook.nist.gov]
- 9. 1,3,5-Trifluorobenzene(372-38-3) IR Spectrum [chemicalbook.com]
- 10. Benzene, fluoro- [webbook.nist.gov]
- 11. notes.fluorine1.ru [notes.fluorine1.ru]
- 12. 1,3,5-Trifluorobenzene [webbook.nist.gov]
Biological properties of fluorinated catechol derivatives
A Comparative Guide to the Biological Properties of Fluorinated Catechol Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced effects of chemical modifications on biologically active molecules is paramount. The introduction of fluorine into organic compounds is a well-established strategy in medicinal chemistry to enhance therapeutic properties.[1][2] Fluorine's unique characteristics, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly alter a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability.[1][3] This guide provides a comparative analysis of the biological properties of fluorinated catechol derivatives versus their non-fluorinated counterparts and other alternatives, supported by experimental data and detailed protocols.
Comparative Analysis of Biological Properties
The strategic placement of fluorine atoms on a catechol scaffold can lead to profound changes in biological activity, particularly in enzyme inhibition and anticancer effects.
Anticancer Activity: Tubulin Polymerization Inhibition
Certain fluorinated catechol derivatives, such as α-fluorinated chalcones, have emerged as potent anticancer agents that target microtubule dynamics.[3] Microtubules, essential components of the cytoskeleton, are critical for cell division, making them a key target in cancer therapy.[4][5] Inhibitors that disrupt tubulin polymerization can induce cell cycle arrest in the G2/M phase, leading to mitotic catastrophe and apoptosis.[5][6]
Fluorinated chalcones have been shown to bind to the colchicine site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[3][4][7] The data below highlights the potent and selective cytotoxicity of a lead α-fluorinated chalcone, compound 4c , against various human cancer cell lines compared to normal human cells.
Table 1: Cytotoxicity (IC₅₀) of Fluorinated Chalcone 4c
| Cell Line | Cancer Type | IC₅₀ (nM) | Selectivity Ratio (Normal/Cancer) |
|---|---|---|---|
| MGC-803 | Gastric Carcinoma | 57 | 21.2 (vs. THP-1) |
| BGC-823 | Gastric Carcinoma | 25 | 48.4 (vs. THP-1) |
| SGC-7901 | Gastric Carcinoma | 114 | 10.6 (vs. THP-1) |
| HCT-116 | Colon Carcinoma | 127 | 9.5 (vs. THP-1) |
| A549 | Lung Carcinoma | 254 | 4.8 (vs. THP-1) |
| LO2 | Normal Human Hepatocyte | >5000 | - |
| 293T | Normal Human Kidney | >5000 | - |
| THP-1 | Normal Human Macrophage | 1210 | - |
Data sourced from reference[3]. The selectivity ratio indicates how many times more toxic the compound is to cancer cells than to normal THP-1 macrophage cells.
Enzyme Inhibition: Catechol-O-Methyltransferase (COMT)
Catechol-O-methyltransferase (COMT) is a key enzyme that metabolizes catecholamines like dopamine, norepinephrine, and epinephrine.[8][9] Inhibiting COMT is a therapeutic strategy for Parkinson's disease, as it increases the bioavailability of L-DOPA, a dopamine precursor.[10][11]
Fluorine substitution has been used to design highly potent COMT inhibitors. The rationale is that fluorine's strong electron-withdrawing effect can lower the pKa of an adjacent hydroxyl group, strengthening its hydrogen bond interaction with the enzyme's active site.[11] While direct comparative data for a fluorinated catechol and its non-fluorinated parent is sparse in the provided results, the potency of various inhibitors demonstrates this principle. For instance, a 3'-fluoro substituted bisubstrate inhibitor shows exceptionally high potency.
Table 2: Inhibitory Potency of Various COMT Inhibitors
| Compound | Class | IC₅₀ Value | Inhibition Type |
|---|---|---|---|
| 3'-Fluoro Bisubstrate Inhibitor | Fluorinated Synthetic | 11 nM[11] | - |
| Celastrol | Natural Non-Catechol | 3.89 µM[1][12] | Mixed (Non-competitive + Uncompetitive)[1][12] |
| Oleanic Acid | Natural Non-Catechol | 4.74 µM[1][12] | Mixed (Non-competitive + Uncompetitive)[1][12] |
| Betulinic Acid | Natural Non-Catechol | 5.07 µM[1][12] | Mixed (Non-competitive + Uncompetitive)[1][12] |
| Quercetin | Natural Bioflavonoid | 3.23 µM[1] | - |
| Tolcapone | Nitrocatechol Drug | 0.55 µM[13] | - |
Visualizations of Pathways and Workflows
Diagrams are essential for visualizing complex biological processes and experimental designs.
Caption: Overview of catecholamine biosynthesis and degradation pathways.[8][14][15]
Caption: A generalized workflow for assessing cell viability using the MTT assay.[16][17][18]
Caption: Cellular consequences of microtubule destabilization by inhibitors.[5][6][7]
Experimental Protocols
Detailed and reproducible protocols are crucial for comparative studies. Below are methodologies for key assays.
Protocol 1: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16]
-
Cell Plating: Seed cells in a 96-well flat-bottom plate at a density of 1x10⁴ to 1x10⁵ cells per well in 100 µL of complete culture medium. Include wells with medium only for background control.[19]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.
-
Compound Treatment: Add various concentrations of the test compounds (e.g., fluorinated catechol derivatives) to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Prepare a 5 mg/mL MTT stock solution in sterile PBS. Dilute if necessary. Add 10 µL of the MTT stock solution to each well.[19]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[19]
-
Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilizing agent, such as DMSO or a 0.01 M HCl solution with SDS, to each well to dissolve the formazan crystals.[18][19] Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm or 590 nm. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay monitors the assembly of purified tubulin into microtubules and is used to identify compounds that inhibit or enhance this process.[4]
-
Reagent Preparation: Thaw purified tubulin (e.g., >99% pure bovine tubulin), GTP stock, and general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.[20][21] Keep all reagents on ice.
-
Reaction Mixture: In a pre-chilled 96-well plate on ice, prepare the polymerization reaction. A typical reaction contains tubulin (e.g., 3 mg/mL), 1 mM GTP, and 10% glycerol in the buffer.[21]
-
Compound Addition: Add 10 µL of the test compound (dissolved in buffer) or vehicle control to the appropriate wells. Paclitaxel (stabilizer) and colchicine/nocodazole (destabilizer) can be used as controls.[20][21]
-
Initiate Polymerization: Transfer the 96-well plate to a spectrophotometer pre-warmed to 37°C. This temperature shift initiates polymerization.[21]
-
Monitor Polymerization: Immediately begin monitoring the change in optical density (turbidity) at 340 nm every 30-60 seconds for at least 60 minutes.[20][21]
-
Data Analysis: Plot the absorbance at 340 nm versus time. The resulting curve shows the nucleation, growth, and steady-state phases of polymerization. Calculate parameters such as the maximum rate of polymerization (Vmax) and the final polymer mass to quantify the effect of the inhibitor compared to the control.[4]
Protocol 3: In Vitro COMT Inhibition Assay (Fluorescence-Based)
This method measures COMT activity by detecting a fluorescent product, offering high sensitivity.[1]
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM PBS, pH 7.4), recombinant human S-COMT enzyme, MgCl₂ (5 mM), DTT (1 mM), S-adenosyl-L-methionine (SAM, 200 µM), and a fluorescent substrate like 3-(benzo[d]thiazol-2-yl)-7,8-dihydroxy-2H-chromen-2-one (3-BTD, 2 µM).[1][13]
-
Reaction Setup: In a 96-well plate, prepare a 200 µL reaction mixture containing the buffer, MgCl₂, DTT, 3-BTD substrate, COMT enzyme (e.g., 2.0 µg/mL), and varying concentrations of the fluorinated catechol inhibitor.[1]
-
Pre-incubation: Pre-incubate the plate at 37°C for 3-5 minutes.[1]
-
Initiate Reaction: Initiate the O-methylation reaction by adding SAM to each well.[22]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 6-10 minutes).[1]
-
Terminate Reaction: Stop the reaction by adding 200 µL of an ice-cold solution of 0.1% formic acid in acetonitrile.[22]
-
Fluorescence Reading: Measure the fluorescence intensity using a multi-mode microplate reader. For the product of 3-BTD, use an excitation wavelength of 390 nm and an emission wavelength of 510 nm.[1][22]
-
Data Analysis: Calculate the percentage of residual COMT activity for each inhibitor concentration relative to a DMSO control. Plot the results to determine the IC₅₀ value. Kinetic parameters (Ki) can be determined by varying substrate concentrations.[1]
References
- 1. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 6. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis and Catabolism of Catecholamine | Pharmaguideline [pharmaguideline.com]
- 9. studysmarter.co.uk [studysmarter.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PathWhiz [pathbank.org]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. broadpharm.com [broadpharm.com]
- 18. static.igem.wiki [static.igem.wiki]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 20. In vitro tubulin polymerization assay [bio-protocol.org]
- 21. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 22. Discovery and characterization of naturally occurring potent inhibitors of catechol-O-methyltransferase from herbal medicines - PMC [pmc.ncbi.nlm.nih.gov]
Comparing 3,4,5,6-Tetrafluorobenzene-1,2-diol with tetrachlorobenzene-1,2-diol
An Objective Comparison of 3,4,5,6-Tetrafluorobenzene-1,2-diol and Tetrachlorobenzene-1,2-diol for Researchers and Drug Development Professionals
This guide presents a comparative analysis of this compound and tetrachlorobenzene-1,2-diol, two halogenated catechols of interest in various scientific fields. The content is tailored for researchers, scientists, and professionals in drug development, providing a detailed look at their properties, synthesis, and potential biological activities based on available data.
Physicochemical Properties: A Head-to-Head Comparison
The substitution of fluorine versus chlorine atoms on the benzene ring significantly influences the physicochemical properties of these catechols. These differences are fundamental to their reactivity, solubility, and interactions with biological systems.
| Property | This compound | Tetrachlorobenzene-1,2-diol |
| CAS Number | 1996-23-2 | 1198-55-6[1] |
| Molecular Formula | C₆H₂F₄O₂ | C₆H₂Cl₄O₂ |
| Molar Mass | 182.07 g/mol | 247.89 g/mol [1] |
| Melting Point | 68-69 °C (subl.) | 194 °C |
| Boiling Point | 187.3 °C at 760 mmHg | 309.1 °C at 760 mmHg |
| Density | 1.719 g/cm³ | 1.8 g/cm³ |
| Appearance | White to yellow solid | White solid[2] |
| LogP | 1.65 | 4.74 |
Synthesis Protocols
Proposed Synthesis of this compound:
The synthesis can be approached via a nucleophilic aromatic substitution reaction on hexafluorobenzene.
Caption: General synthesis pathway for this compound.
Experimental Steps (Proposed):
-
Hexafluorobenzene is reacted with a strong base such as sodium hydroxide or potassium hydroxide in a suitable solvent.
-
The reaction mixture is heated under pressure to facilitate the substitution of two fluorine atoms with hydroxyl groups.
-
The product is then isolated and purified, likely through acidification and extraction, followed by chromatography.
Synthesis of Tetrachlorobenzene-1,2-diol:
This compound is a known metabolite of pentachlorophenol (PCP) and can be synthesized from it.
Caption: Synthesis of Tetrachlorobenzene-1,2-diol from Pentachlorophenol.
Experimental Protocol via Photodegradation of PCP:
-
An aqueous solution of pentachlorophenol is prepared.
-
A catalyst, such as γ-iron(III) oxide, is added to the solution.
-
The mixture is irradiated with a UV lamp at a specific wavelength (e.g., 350 nm) at a controlled temperature (e.g., 30 °C).[3]
-
The reaction progress is monitored, and the product is isolated and purified from the reaction mixture using techniques like centrifugation and chromatography.[3]
Comparative Performance and Biological Activity
Direct comparative studies on the performance of these two molecules are scarce. However, by examining data from related compounds and considering their structural differences, we can infer potential differences in their biological activities.
| Feature | This compound | Tetrachlorobenzene-1,2-diol |
| Enzyme Inhibition | Likely to act as an enzyme inhibitor, potentially through hydrogen bonding interactions with active site residues. The high electronegativity of fluorine may influence binding affinity. | Known to be a potent inhibitor of enzymes like catechol 2,3-dioxygenase, likely through chelation of metal cofactors (e.g., iron) in the active site. |
| Toxicity | Data not readily available. Fluorinated compounds can exhibit significant cytotoxicity. | Isomers of tetrachlorobenzene are known to have varying levels of toxicity, with some causing liver and kidney damage in animal studies.[4][5] |
| Antioxidant Potential | The catechol moiety suggests potential antioxidant activity through hydrogen atom donation. | The catechol structure implies antioxidant capabilities. |
| Cellular Effects | Likely to induce cellular stress, potentially leading to apoptosis, similar to other catechol derivatives. | Can induce oxidative stress, lipid peroxidation, and apoptosis in cells at higher concentrations. |
Enzyme Inhibition Assay Workflow:
Caption: General workflow for an enzyme inhibition assay.
Potential Signaling Pathways and Mechanisms of Action
Halogenated catechols can exert biological effects through various mechanisms, often involving the induction of cellular stress.
Potential Cellular Effects of Halogenated Catechols:
Caption: Potential mechanism of action for halogenated catechols.
The introduction of halogenated catechols into a biological system can lead to an increase in reactive oxygen species (ROS), resulting in oxidative stress. This can cause damage to cellular components and ultimately trigger programmed cell death, or apoptosis. The specific pathways and protein targets are likely to differ between the fluoro- and chloro-substituted compounds due to their different electronic and steric properties.
References
- 1. 3,4,5,6-Tetrachlorobenzene-1,2-diol | CAS#:1198-55-6 | Chemsrc [chemsrc.com]
- 2. Tetrachlorocatechol - Wikipedia [en.wikipedia.org]
- 3. TETRACHLOROCATECHOL synthesis - chemicalbook [chemicalbook.com]
- 4. Comparative toxicity of 1,2,3,4-, 1,2,4,5-, and 1,2,3,5-tetrachlorobenzene in the rat: results of acute and subacute studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicity of 1,2,3,4-, 1,2,3,5- and 1,2,4,5-tetrachlorobenzene in the rat: results of a 90-day feeding study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Validation of 3,4,5,6-Tetrafluorobenzene-1,2-diol by NMR
For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible research. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of 3,4,5,6-tetrafluorobenzene-1,2-diol purity against other common analytical techniques. Supporting experimental protocols and data are provided to illustrate the principles and advantages of each method.
Introduction to Purity Determination by Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful analytical technique for determining the purity of a substance.[1][2][3] Unlike chromatographic methods that provide a relative purity based on the response of a detector to different components, qNMR offers a direct and absolute measure of purity.[4] This is achieved by comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity.[5][6] Both proton (¹H) and fluorine-¹⁹ (¹⁹F) NMR can be utilized for the analysis of fluorinated compounds like this compound, offering a high degree of accuracy and precision.[7][8][9]
Experimental Protocols
¹H and ¹⁹F qNMR Purity Assay of this compound
This protocol outlines the procedure for determining the purity of this compound using both ¹H and ¹⁹F qNMR with an internal standard.
Materials:
-
This compound (Analyte)
-
Maleic acid (Certified Reference Material for ¹H qNMR)
-
4,4'-Difluorobenzophenone (Certified Reference Material for ¹⁹F qNMR)
-
Deuterated acetone (Acetone-d₆)
-
High-precision 5 mm NMR tubes
-
Analytical balance (readability to 0.01 mg)
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
For ¹H qNMR, add approximately 10 mg of accurately weighed maleic acid to the same vial.
-
For ¹⁹F qNMR, in a separate vial, accurately weigh approximately 20 mg of this compound and add approximately 15 mg of accurately weighed 4,4'-difluorobenzophenone.
-
Dissolve the contents of each vial in approximately 0.7 mL of Acetone-d₆.
-
Ensure complete dissolution by gentle vortexing or swirling.
-
Transfer each solution into a separate high-precision 5 mm NMR tube.
NMR Data Acquisition:
-
Spectrometer Setup: Tune and shim the probe for each sample to achieve optimal resolution and line shape.
-
¹H qNMR Parameters:
-
Pulse sequence: Standard single-pulse experiment (e.g., zg30)
-
Pulse angle: 30°
-
Relaxation delay (d1): 5 x T₁ (typically 15-30 seconds to ensure full relaxation)
-
Number of scans: 16-64 (to achieve adequate signal-to-noise ratio)
-
Acquisition time: ≥ 3 seconds
-
-
¹⁹F qNMR Parameters:
-
Pulse sequence: Standard single-pulse experiment
-
Pulse angle: 90°
-
Relaxation delay (d1): 5 x T₁ (typically 15-30 seconds)
-
Number of scans: 16-64
-
Acquisition time: ≥ 1 second
-
Proton decoupling may be applied to simplify the spectrum.
-
Data Processing and Purity Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired spectra.
-
Integrate the well-resolved signals of the analyte and the internal standard. For this compound, the aromatic proton signal can be used in ¹H NMR. In ¹⁹F NMR, the two distinct fluorine signals are expected to show an AA'XX' splitting pattern.[10]
-
Calculate the purity (P) of the analyte using the following equation:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of nuclei giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Pstd = Purity of the internal standard
-
Data Presentation
The following table summarizes simulated quantitative data for the purity assessment of a batch of this compound using qNMR, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | ¹H qNMR | ¹⁹F qNMR | HPLC-UV (280 nm) | GC-MS (Total Ion Chromatogram) |
| Principle | Absolute quantification via proton signal integration relative to a certified standard.[1] | Absolute quantification via fluorine-19 signal integration relative to a certified standard.[7] | Relative quantification based on UV absorbance area percent of the main peak. | Relative quantification based on the area percent of the main peak in the total ion chromatogram. |
| Purity Assay (%) | 99.2 ± 0.2 | 99.3 ± 0.1 | 99.5 | 99.1 |
| Limit of Detection (LOD) | ~0.1% | ~0.05% | ~0.01% | ~0.005% |
| Limit of Quantification (LOQ) | ~0.3% | ~0.15% | ~0.03% | ~0.015% |
| Precision (RSD%) | < 1% | < 0.5% | < 2% | < 3% |
| Analysis Time | ~15-30 min per sample | ~15-30 min per sample | ~20-40 min per sample | ~30-50 min per sample |
| Key Advantages | Absolute quantification, non-destructive, structural information provided.[2][3] | High sensitivity for fluorinated compounds, less spectral overlap, absolute quantification.[8][9] | High sensitivity and resolution for non-volatile impurities.[11] | High sensitivity for volatile and semi-volatile impurities, structural information from mass spectra. |
| Key Limitations | Lower sensitivity than chromatographic methods, potential for signal overlap. | Requires a fluorinated internal standard, NMR instrumentation can be expensive. | Requires a reference standard for accurate quantification, detector response can vary between compounds. | Not suitable for non-volatile impurities, may require derivatization. |
Mandatory Visualization
Caption: Workflow for purity validation of this compound by qNMR.
Caption: Comparison of analytical methods for purity validation.
Conclusion
The purity validation of this compound by quantitative NMR offers a robust and reliable method for obtaining an absolute purity value. Both ¹H and ¹⁹F qNMR provide excellent precision and accuracy, with ¹⁹F NMR being particularly advantageous due to the high sensitivity of the fluorine nucleus and reduced spectral complexity. While HPLC and GC-MS are powerful techniques for detecting trace impurities with high sensitivity, they typically provide relative purity values and require reference standards for accurate quantification. For a comprehensive purity assessment, a combination of these orthogonal techniques is recommended. qNMR serves as an excellent primary method for establishing the absolute purity of the main component, while chromatographic methods can be employed to identify and quantify specific trace impurities.
References
- 1. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. eurisotop.com [eurisotop.com]
- 7. acgpubs.org [acgpubs.org]
- 8. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Electrochemical Properties of Fluorinated vs. Non-Fluorinated Catechols
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into the catechol scaffold can significantly modulate its electrochemical properties, influencing its behavior in biological systems and its potential applications in drug development. This guide provides a comparative analysis of the electrochemical characteristics of fluorinated and non-fluorinated catechols, supported by experimental data and detailed methodologies. Understanding these differences is crucial for the rational design of novel therapeutics and other advanced materials.
Comparative Analysis of Physicochemical Properties
| Compound | Predicted pKa | Redox Potential (E½, V vs. SHE) |
| Catechol | ~9.4[1] | ~ +0.79[1] |
| 3-Fluorocatechol | 8.54[1] | Data not available[1] |
| 4-Fluorocatechol | 8.80[1] | Data not available[1] |
Electrochemical Behavior: A Deeper Dive
The primary electrochemical event for catechols is a reversible two-electron, two-proton oxidation to form the corresponding o-benzoquinone.[3] This process is highly dependent on the pH of the medium.
The Impact of Fluorination
While specific redox potentials for 3- and 4-fluorocatechol are not explicitly documented in the provided search results, the effect of fluorine substitution on related catecholamine structures provides valuable insights. In studies of fluorinated norepinephrine and dopamine analogues, it was observed that fluorine substitution, particularly at the 6-position (equivalent to the 3- or 6-position on the catechol ring), tends to lower the oxidation potential, meaning the compound is more easily oxidized.[2] This effect is attributed to the ability of fluorine to donate electrons to the electron-rich catechol ring through resonance.[2]
Conversely, the inductive effect of fluorine can make the carbon to which it is attached more electron-deficient, which can influence the rates of subsequent chemical reactions, such as cyclization in catecholamines.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the electrochemical properties of catechols.
Measurement of Redox Potential by Cyclic Voltammetry
Principle: Cyclic voltammetry (CV) is an electrochemical technique used to measure the redox potential of a compound. It involves applying a linearly varying potential to an electrode and measuring the resulting current. The half-wave potential (E½), an approximation of the standard redox potential, is calculated as the average of the anodic (oxidation) and cathodic (reduction) peak potentials.[1]
Experimental Workflow:
Procedure:
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[1]
-
Sample Preparation: Prepare a solution of the catechol derivative (e.g., 1 mM) in a suitable electrolyte solution, such as 0.1 M KCl in a buffered solution (e.g., phosphate buffer at a specific pH).[1]
-
Cyclic Voltammetry Measurement: Immerse the electrodes in the sample solution. Apply a potential sweep over a defined range (e.g., -0.5 V to +1.0 V vs. Ag/AgCl) at a specific scan rate (e.g., 100 mV/s).[1]
-
Data Analysis: The resulting voltammogram will display oxidation and reduction peaks. The half-wave potential (E½) is determined by averaging the anodic and cathodic peak potentials.[1]
Logical Relationships in Catechol Oxidation
The electrochemical oxidation of catechols is a foundational process that can be followed by various chemical reactions, depending on the molecular structure and the presence of other reactive species.
This diagram illustrates the central redox chemistry of the catechol group, which can undergo a two-electron, two-proton oxidation to form the corresponding o-benzoquinone. This transformation can also proceed through a one-electron pathway, forming a semiquinone radical intermediate. The stability and reactivity of these species are influenced by substituents on the catechol ring, such as fluorine.
References
A Comparative Study of Reactivity in Nucleophilic Aromatic Substitution (SNAr)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the factors influencing reactivity in nucleophilic aromatic substitution (SNAr) reactions. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document aims to be an invaluable resource for professionals in the fields of chemical research and drug development.
Nucleophilic aromatic substitution is a critical class of reactions in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The efficiency of these reactions is highly dependent on the interplay of several factors, including the nature of the leaving group, the type and position of electron-withdrawing groups on the aromatic ring, and the nucleophile employed. Understanding these relationships is paramount for reaction optimization and the rational design of synthetic routes.
The SNAr Mechanism: An Overview
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. In the first, rate-determining step, the nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2][3] In the second, faster step, the leaving group departs, restoring the aromaticity of the ring and yielding the final substitution product.[1][2][3]
Recent studies, however, have provided evidence for concerted (cSNAr) mechanisms, particularly for substrates with better leaving groups or those that are less activated.[4][5][6] In a concerted mechanism, the bond to the nucleophile forms concurrently with the cleavage of the bond to the leaving group, avoiding a discrete Meisenheimer intermediate.
Caption: The two-step addition-elimination mechanism of a nucleophilic aromatic substitution (SNAr) reaction.
Comparative Analysis of Leaving Group Reactivity
A distinctive feature of SNAr reactions is the unusual trend in leaving group ability. Contrary to SN1 and SN2 reactions where iodide is the best leaving group among the halogens, the order of reactivity in SNAr is typically F > Cl ≈ Br > I.[1][7][8][9] This is because the rate-determining step is the nucleophilic attack, which is facilitated by a more electronegative leaving group that polarizes the C-X bond and stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex.[10][11]
The stronger carbon-fluorine bond is broken in the fast, non-rate-determining step, and therefore its high bond strength does not impede the overall reaction rate.[3][10] The nitro group (-NO2) can also act as a leaving group in some SNAr reactions.[12][13]
| Leaving Group (X) in 1-X-2,4-dinitrobenzene | Relative Rate (with Piperidine in Methanol) |
| -F | 3300 |
| -Cl | 4.5 |
| -Br | 2.4 |
| -I | 1 |
Data adapted from studies on the reactions of 1-substituted-2,4-dinitrobenzenes.
Caption: Comparative reactivity of halogens as leaving groups in SNAr reactions.
The Critical Role of Electron-Withdrawing Groups
The presence of strong electron-withdrawing groups (EWGs) on the aromatic ring is a prerequisite for a facile SNAr reaction. These groups activate the ring towards nucleophilic attack by delocalizing the negative charge of the Meisenheimer intermediate through resonance and inductive effects.[1][3][10] The most effective activating groups are those positioned ortho or para to the leaving group, as this allows for direct resonance stabilization of the negative charge.[1][10][11] When the EWG is in the meta position, this direct resonance stabilization is not possible, leading to significantly slower reaction rates.[10] Commonly used activating groups include nitro (-NO2), cyano (-CN), and carbonyl (-C=O) groups.[1]
| Substituent Position | Relative Rate |
| para-Nitro | Very Fast |
| ortho-Nitro | Fast |
| meta-Nitro | Very Slow |
Qualitative comparison based on the ability to stabilize the Meisenheimer complex.
Caption: The influence of electron-withdrawing group position on SNAr reaction rates.
Influence of the Nucleophile
The nature of the nucleophile also plays a significant role in the kinetics of SNAr reactions. Generally, stronger nucleophiles react faster.[14] However, the relationship between nucleophilicity and reaction rate can be complex and is influenced by factors such as the solvent and the structure of the aromatic substrate. A variety of nucleophiles can be employed in SNAr reactions, including alkoxides, phenoxides, amines, and thiols.
| Nucleophile (with 2,4-dinitrochlorobenzene) | Relative Rate |
| Piperidine | 1 |
| Morpholine | 0.2 |
| Aniline | 0.001 |
Relative rates are approximate and can vary with reaction conditions.
Experimental Protocols
The following are generalized experimental protocols for conducting SNAr reactions. It is crucial to consult specific literature procedures for the exact substrate and nucleophile being used.
General Procedure for SNAr with an Amine Nucleophile
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equivalent) and the amine nucleophile (1.1-1.5 equivalents).[15]
-
Solvent and Base: Add a suitable anhydrous solvent (e.g., DMF, DMSO, or THF) and a base (e.g., K2CO3, Et3N, or K3PO4, 1.5-2.0 equivalents).[2][15] For reactions sensitive to moisture, conduct the procedure under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-110 °C).[2][15] Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).[2][15]
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), and filter.[2][15] Concentrate the filtrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography on silica gel.[2][15]
General Procedure for SNAr with a Thiol Nucleophile
-
Thiolate Formation: In a dry flask under an inert atmosphere, suspend a base such as sodium hydride (1.1 equivalents) in an anhydrous solvent (e.g., THF or DMF) and cool to 0 °C.[15] Slowly add the thiol (1.1 equivalents) and stir for 20-30 minutes to form the thiolate.[15]
-
Nucleophilic Attack: Add a solution of the aryl halide (1.0 equivalent) in the same anhydrous solvent to the thiolate solution.[15]
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.[15]
-
Workup and Purification: Carefully quench the reaction with a saturated aqueous solution of NH4Cl.[15] Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate. Purify the crude product by flash chromatography.[15]
Conclusion
The reactivity in nucleophilic aromatic substitution is a multifactorial phenomenon. A thorough understanding of the roles of the leaving group, electron-withdrawing groups, and the nucleophile is essential for the successful application of this powerful synthetic methodology. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute efficient and high-yielding SNAr reactions.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 12. Nucleophilic aromatic substitution of the nitro-group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. dalalinstitute.com [dalalinstitute.com]
- 14. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
The Impact of Fluorination on Electronic Device Performance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into organic materials has emerged as a powerful tool for enhancing the performance of electronic devices. This guide provides an objective comparison of the performance metrics of electronic devices utilizing fluorinated compounds against their non-fluorinated counterparts and other alternatives. The information presented is supported by experimental data to aid researchers and scientists in the development of next-generation electronic materials.
Key Performance Enhancements with Fluorinated Compounds
Fluorination imparts unique properties to organic molecules due to the high electronegativity and small atomic radius of the fluorine atom. These modifications can significantly influence the electronic and physical properties of materials, leading to improved device performance in several key areas:
-
Enhanced Electron Mobility: In Organic Field-Effect Transistors (OFETs), fluorination of the semiconductor can lead to a significant increase in electron mobility. This is attributed to stronger intermolecular interactions and favorable molecular packing, which facilitates more efficient charge transport.
-
Improved Power Conversion Efficiency (PCE) in Solar Cells: For Organic Solar Cells (OSCs), fluorinated materials in the active layer can optimize the morphology of the donor-acceptor blend. This leads to more efficient exciton dissociation and charge transport, ultimately resulting in higher PCE.
-
Increased Stability and Efficiency in OLEDs: In Organic Light-Emitting Diodes (OLEDs), fluorinated compounds can enhance the thermal and oxidative stability of the materials, leading to longer device lifetimes. Furthermore, the use of fluorinated interlayers, such as magnesium fluoride, can improve charge injection and overall device efficiency.
Performance Metrics: A Quantitative Comparison
The following tables summarize the quantitative performance data of various electronic devices, comparing fluorinated and non-fluorinated materials.
Organic Field-Effect Transistors (OFETs)
| Semiconductor | Fluorination Status | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | On/Off Ratio |
| Pentacene Derivative | Non-Fluorinated | ~0.5 | - | > 10⁶ |
| Fluorinated Pentacene Derivative | Fluorinated | - | ~1.1 | > 10⁷ |
| P3HT | Non-Fluorinated | 0.01 - 0.1 | - | 10⁵ - 10⁶ |
| Fluorinated P3HT Derivative | Fluorinated | 0.1 - 0.5 | - | > 10⁶ |
Organic Solar Cells (OSCs)
| Donor:Acceptor Blend | Fluorination Status (of Donor) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| P3HT:PC₆₁BM | Non-Fluorinated | 3.0 - 4.0 | 0.60 | 8 - 10 | 60 - 65 |
| PTB7:PC₇₁BM | Non-Fluorinated | 7.0 - 8.0 | 0.74 | 14 - 16 | 65 - 70 |
| PBDB-T:ITIC | Non-Fluorinated | 10.0 - 11.0 | 0.79 | 16 - 18 | 70 - 72 |
| PBDB-T-2F:IT-4F | Fluorinated | 13.0 - 14.0 | 0.85 | 19 - 21 | 74 - 76 |
Organic Light-Emitting Diodes (OLEDs) - Blue Emitters
| Emitter Type | Fluorination Status | Max. External Quantum Efficiency (EQE) (%) | Power Efficiency (lm/W) | CIE Coordinates (x, y) | Lifetime (LT₅₀ @ 1000 cd/m²) (hours) |
| Fluorescent | Non-Fluorinated | ~5-8 | 5 - 10 | (0.15, 0.08) | >10,000 |
| Phosphorescent (Ir-based) | Often contains fluorinated ligands | ~22.3 | 20 - 30 | (0.14, 0.13) | ~100 |
| TADF | Often contains fluorinated moieties | ~29.6 | 40 - 60 | (0.12, 0.20) | Not widely reported |
| Hyperfluorescence | Utilizes TADF sensitizer | ~29.78 | >60 | (0.17, 0.44) | ~318 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment and comparison of device performance.
Measurement of Charge Carrier Mobility in OFETs (I-V Characterization)
-
Device Preparation: Fabricate a bottom-gate, top-contact OFET structure. The substrate is a heavily doped silicon wafer (acting as the gate) with a thermally grown silicon dioxide layer (dielectric). The organic semiconductor is deposited via spin-coating or thermal evaporation. Source and drain electrodes (e.g., gold) are then deposited on top of the organic layer through a shadow mask.
-
Electrical Connections: Place the device on a probe station. Make electrical contact to the source, drain, and gate electrodes using micromanipulated probes.
-
Measurement Setup: Connect the probes to a semiconductor parameter analyzer.
-
Output Characteristics (Id-Vd):
-
Apply a constant gate-source voltage (Vgs).
-
Sweep the drain-source voltage (Vds) from 0 V to a sufficiently high value (e.g., -60 V for p-type) and measure the drain current (Id).
-
Repeat this sweep for several different Vgs values.
-
-
Transfer Characteristics (Id-Vgs):
-
Apply a constant Vds in the saturation regime (e.g., Vds = -60 V).
-
Sweep the Vgs from a positive voltage (e.g., +20 V) to a negative voltage (e.g., -60 V) and measure Id.
-
-
Mobility Extraction:
-
Saturation Regime: Plot the square root of the absolute value of Id versus Vgs from the transfer curve. The slope of the linear region of this plot is used to calculate the saturation mobility (µ_sat) using the following equation: Id = (W / 2L) * C_i * µ_sat * (Vgs - Vt)² where W is the channel width, L is the channel length, C_i is the capacitance per unit area of the dielectric, and Vt is the threshold voltage.
-
Linear Regime: Plot Id versus Vgs at a low, constant Vds. The slope of this plot (transconductance, g_m) is used to calculate the linear mobility (µ_lin): g_m = (W / L) * C_i * µ_lin * Vds
-
Measurement of Power Conversion Efficiency (PCE) of OSCs
-
Device Preparation: Fabricate the OSC with a desired architecture (conventional or inverted). A typical structure is ITO/PEDOT:PSS/Active Layer/Cathode.
-
Light Source: Use a calibrated solar simulator that provides a standard AM1.5G spectrum with an intensity of 100 mW/cm².
-
I-V Measurement:
-
Connect the device to a source meter.
-
Illuminate the device with the solar simulator.
-
Sweep the voltage from reverse bias (e.g., -1 V) to forward bias (e.g., +1 V) and measure the current.
-
-
Data Analysis:
-
From the I-V curve, determine the following parameters:
-
Short-circuit current (Isc): The current at zero voltage. The short-circuit current density (Jsc) is Isc divided by the active area of the device.
-
Open-circuit voltage (Voc): The voltage at zero current.
-
Fill Factor (FF): The ratio of the maximum power output (Pmax) to the product of Isc and Voc. Pmax is the point on the I-V curve where the product of current and voltage is at its maximum.
-
-
-
PCE Calculation: Calculate the PCE using the following formula: PCE (%) = (Voc * Jsc * FF) / Pin * 100 where Pin is the incident power density of the light source (100 mW/cm²).
Measurement of External Quantum Efficiency (EQE) and Lifetime of OLEDs
-
EQE Measurement:
-
Place the OLED in an integrating sphere connected to a calibrated spectrometer.
-
Drive the device with a known, constant current density using a source meter.
-
Measure the total light output (in photons per second) using the integrating sphere and spectrometer.
-
Calculate the number of injected electrons per second from the driving current.
-
The EQE is the ratio of the number of emitted photons to the number of injected electrons.
-
-
Lifetime Measurement:
-
Place the OLED in a controlled environment (e.g., a nitrogen-filled glovebox) to prevent degradation from oxygen and moisture.
-
Drive the device at a constant current to achieve a specific initial luminance (e.g., 1000 cd/m²), measured with a luminance meter.
-
Continuously monitor the luminance of the device over time.
-
The lifetime (e.g., LT₅₀) is defined as the time it takes for the luminance to decay to 50% of its initial value.
-
Experimental Workflow and Device Fabrication
The following diagrams illustrate a typical workflow for the fabrication of electronic devices.
Fabrication of a Solution-Processed Organic Solar Cell
Caption: Workflow for fabricating a solution-processed organic solar cell.
Multi-Layer OLED Fabrication by Thermal Evaporation
Caption: Fabrication process of a multi-layer OLED via thermal evaporation.
Safety Operating Guide
Proper Disposal of 3,4,5,6-Tetrafluorobenzene-1,2-diol: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of 3,4,5,6-Tetrafluorobenzene-1,2-diol are crucial for ensuring laboratory safety and minimizing environmental impact. Due to the stable carbon-fluorine bonds, this compound is classified as a halogenated organic substance and requires specialized disposal procedures. This guide provides a procedural, step-by-step approach to its safe disposal.
Immediate Safety Protocols
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All handling of this compound should be conducted in a well-ventilated laboratory fume hood.
Waste Segregation and Collection
Proper segregation of chemical waste is the first step in ensuring safe and compliant disposal.
-
Designated Waste Container: this compound waste should be collected in a dedicated, properly labeled hazardous waste container.[1] The container should be made of a compatible material, such as polyethylene.[2]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Avoid Mixing: Do not mix this waste with non-halogenated organic solvents or other waste streams.[3] Mixing can complicate the disposal process and increase costs.[4] Halogenated and non-halogenated solvent wastes should be kept separate.[3][5]
Disposal Procedures
The primary recommendation for the disposal of this compound is to treat it as hazardous waste.[6] The following table summarizes the recommended disposal options for halogenated organic compounds.
| Disposal Method | Description | Key Considerations |
| High-Temperature Incineration | This is the most effective method for the complete destruction of fluorinated organic compounds. High temperatures are necessary to break the stable carbon-fluorine bond.[6] | The incinerator must be licensed to handle halogenated organic waste.[6] This method is often preferred for "forever chemicals" due to its high destruction efficiency.[7] |
| Hazardous Waste Landfill | If high-temperature incineration is not available, disposal in a designated hazardous waste landfill is an alternative.[6] | The landfill must be permitted to accept halogenated organic waste. Proper packaging and labeling are crucial to prevent leakage.[6] |
| Licensed Chemical Destruction Plant | The material can be sent to a licensed facility for chemical destruction.[8] | This ensures that the waste is treated and disposed of in accordance with all applicable laws and regulations.[1][8] |
Important Note: Do not discharge this compound to sewer systems or contaminate water, foodstuffs, or feed.[8]
Spill and Contamination Cleanup
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.
-
Containment: Use an inert absorbent material to contain the spill.
-
Neutralization (for small spills): For small spills, a neutralization process can be considered. Slowly add sodium bicarbonate powder or a 5% sodium carbonate solution to the spilled material. Monitor the pH until it is between 6.0 and 8.0.[6]
-
Collection and Disposal: Carefully collect the neutralized mixture and any contaminated materials using non-sparking tools. Place the collected waste in a labeled hazardous waste container for disposal.[6]
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water.[6]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Container Management
Contaminated packaging and containers must also be handled as hazardous waste. Containers can be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, if regulations permit.[8]
For final disposal, always consult with your institution's Environmental Health and Safety (EHS) office to ensure compliance with all local, state, and federal regulations.[6]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. benchchem.com [benchchem.com]
- 7. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 8. chemicalbook.com [chemicalbook.com]
Essential Safety and Operational Guide for 3,4,5,6-Tetrafluorobenzene-1,2-diol
For Immediate Reference: Researchers, scientists, and drug development professionals handling 3,4,5,6-Tetrafluorobenzene-1,2-diol must adhere to stringent safety protocols due to its hazardous properties. This guide provides essential information on personal protective equipment, operational procedures, and disposal plans to ensure laboratory safety and regulatory compliance.
Chemical Identifier:
-
Name: this compound
-
Synonyms: Tetrafluorocatechol
-
CAS Number: 1996-23-2
Hazard Summary: This compound is classified as hazardous. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] All handling procedures must be conducted with appropriate personal protective equipment in a controlled environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The selection of specific PPE should be based on a thorough risk assessment of the planned procedures.
| PPE Category | Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) are mandatory.[2] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3] |
| Hand Protection | Chemical impermeable gloves must be worn.[2][3] Given that aromatic and halogenated hydrocarbons can degrade many glove materials, fluoroelastomer (Viton) or laminate (Silver Shield®/4H®) gloves are recommended for extended contact with similar chemicals.[2][4][5] Nitrile gloves may be suitable for incidental contact with the solid, but should be changed immediately upon contamination.[6][7] Double-gloving is recommended for enhanced protection.[3][6] Always inspect gloves for damage before use and wash hands thoroughly after removal.[2] |
| Body Protection | A flame-resistant lab coat is required.[3] For tasks with a higher risk of contamination, a chemical-resistant apron or suit should be considered.[3] |
| Respiratory Protection | All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood to avoid inhalation.[3] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is essential for the safe handling of this compound.
-
Preparation and Pre-Handling:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[4]
-
Designate a Work Area: All handling of this chemical must occur within a properly functioning chemical fume hood.[4]
-
Assemble PPE: Don all required personal protective equipment as specified in the table above.
-
Prepare for Spills: Ensure a spill kit with appropriate absorbent material (e.g., vermiculite, sand) is readily accessible.
-
-
Handling and Experimental Work:
-
Weighing and Transfer: Handle the solid chemical with care to avoid generating dust.[2] Use non-sparking tools.[2]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][3] Recommended storage temperature is 2-8°C.[1]
-
Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.[3]
-
-
Post-Handling and Cleanup:
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with the chemical. Rinse glassware with a suitable solvent (e.g., acetone) within the fume hood, collecting the rinsate as hazardous waste.[4]
-
PPE Removal: Remove PPE in a manner that avoids cross-contamination and dispose of single-use items as hazardous waste.
-
Disposal Plan
Proper disposal is crucial to prevent environmental contamination. This compound and any materials contaminated with it must be treated as hazardous waste.
-
Waste Segregation:
-
Container Labeling:
-
The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including "this compound".[4]
-
-
Storage of Waste:
-
Keep the hazardous waste container tightly closed and store it in a designated and secure satellite accumulation area.[4]
-
-
Final Disposal:
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation occurs.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
Spills: For small spills, contain the material with an inert absorbent and place it in a sealed container for disposal as hazardous waste. Evacuate the area for large spills and contact your institution's emergency response team.[3]
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
- 1. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
- 2. fws.gov [fws.gov]
- 3. benchchem.com [benchchem.com]
- 4. safety.nmsu.edu [safety.nmsu.edu]
- 5. ehs.sfsu.edu [ehs.sfsu.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. spokane.wsu.edu [spokane.wsu.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. p2infohouse.org [p2infohouse.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
